molecular formula C5H7Cl2N3 B1487718 3-Chloro-N-methylpyrazin-2-amine CAS No. 53265-29-5

3-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1487718
CAS No.: 53265-29-5
M. Wt: 180.03 g/mol
InChI Key: XLBDVRHCZOATJY-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpyrazin-2-amine ( 53265-29-5) is a chemical compound with the molecular formula C 5 H 6 ClN 3 and a molecular weight of 143.57 g/mol [ ]. This pyrazine-based building block is characterized by a chlorine atom and a methylamino group on adjacent carbons of its pyrazine ring, making it a versatile intermediate for nucleophilic substitution reactions and further functionalization. Research Applications and Value: This compound is primarily valued in medicinal chemistry as a precursor for the synthesis of more complex molecules. Its structure is closely related to pyrazinamide, a first-line antitubercular agent [ ]. Researchers utilize 3-Chloro-N-methylpyrazin-2-amine as a key scaffold for developing novel pyrazinamide derivatives. The chlorine atom at the 3-position can be readily displaced by various nucleophiles, such as benzylamines, to create libraries of compounds for biological evaluation [ ]. This synthetic utility allows for the exploration of structure-activity relationships against targets like Mycobacterium tuberculosis , with some resulting derivatives demonstrating potent in vitro antimycobacterial activity [ ]. The methylamino group provides a point for further derivatization or can contribute to the molecule's pharmacodynamic profile. Handling and Safety: This compound requires careful handling. Safety information indicates it is a warning agent that may cause skin and eye irritation (Hazard Statements H315, H319, H335) [ ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOWQGBRGLTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53265-29-5
Record name 3-Chloro-N-methyl-2-pyrazinamine
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Foundational & Exploratory

3-Chloro-N-methylpyrazin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-N-methylpyrazin-2-amine

Abstract

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 3-Chloro-N-methylpyrazin-2-amine stands out as a versatile synthetic intermediate, offering multiple avenues for molecular elaboration. The strategic placement of a reactive chlorine atom, a nucleophilic secondary amine, and the electron-deficient nature of the pyrazine ring makes it a valuable building block for drug discovery programs. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals. While public domain data on this specific N-methylated compound is limited, this paper synthesizes information from closely related analogues and foundational chemical principles to provide a robust technical overview.

Core Molecular Profile and Physicochemical Properties

3-Chloro-N-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with both a chloro and a methylamino group. These functionalities are key to its chemical behavior and utility. The electron-withdrawing nature of the two ring nitrogens and the chlorine atom creates an electron-deficient aromatic system, which is pivotal for its reactivity.

Quantitative physicochemical data is summarized below. Properties for the closely related analogue, 3-Chloro-5-methylpyrazin-2-amine, are included for comparative context.

PropertyValue (3-Chloro-N-methylpyrazin-2-amine)Value (Analogue: 3-Chloro-5-methylpyrazin-2-amine)Source
CAS Number 38287-33-189182-14-9-
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃-
Molecular Weight 143.57 g/mol 143.57 g/mol [1]
Appearance Expected to be a solid at room temperature--
Boiling Point Not available252.3°C[1]
Storage Recommended: 2-8°C, inert atmosphere2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyrazines often hinges on the strategic displacement of a halogen atom from a suitable precursor. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine derivative.

The causality behind this choice is twofold:

  • Ring Activation: The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack on the ring carbons, a necessary condition for the SNAr mechanism.

  • Leaving Group: The chloride ion is an excellent leaving group, ensuring the reaction proceeds efficiently.

A modern and highly efficient approach for this type of transformation is microwave-assisted synthesis. This technique often leads to significantly reduced reaction times and higher yields compared to conventional heating.[2] For instance, the reaction of a chloropyrazine with an amine under microwave irradiation can be completed in minutes rather than hours.[2] The choice of base is critical; while triethylamine is a common choice for conventional heating, it can decompose under microwave conditions, leading to side products. Pyridine, however, is a more stable base for these high-temperature reactions.[2]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Conditions Start_A 2,3-Dichloropyrazine Process Nucleophilic Aromatic Substitution (SNAr) Start_A->Process Start_B Methylamine (CH₃NH₂) Start_B->Process Condition_A Solvent (e.g., Methanol) Condition_A->Process Condition_B Base (e.g., Pyridine) Condition_B->Process Condition_C Microwave Irradiation (e.g., 140°C, 30 min) Condition_C->Process Purification Purification (e.g., Flash Chromatography) Process->Purification Product 3-Chloro-N-methylpyrazin-2-amine Purification->Product

General workflow for the synthesis of 3-Chloro-N-methylpyrazin-2-amine.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount. The following spectroscopic characteristics are predicted for 3-Chloro-N-methylpyrazin-2-amine, based on established principles for substituted amines and heterocycles.

  • ¹H NMR Spectroscopy :

    • Pyrazine Protons: The two protons on the pyrazine ring will appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). Their exact chemical shift will be influenced by the electronic effects of the chloro and methylamino substituents.

    • N-Methyl Protons: A highly characteristic sharp singlet peak is expected for the N-methyl group. This signal typically appears in the δ 2.2-2.6 ppm range and integrates to three protons.[3][4] Its distinct appearance is a key identifier for N-methylation.

    • N-H Proton: Unlike primary or secondary amines which show a broad, D₂O-exchangeable N-H proton signal, this tertiary amine derivative will not have a signal in that region.[3]

  • ¹³C NMR Spectroscopy :

    • The carbon atoms within the pyrazine ring will be deshielded due to the electronegative nitrogen atoms, appearing in the downfield region of the spectrum. The carbon attached to the chlorine atom will be significantly affected.

    • The N-methyl carbon will present a signal in the aliphatic region, typically around 20-30 ppm downfield from TMS.

  • Mass Spectrometry :

    • Nitrogen Rule: The molecule contains three nitrogen atoms. Therefore, according to the nitrogen rule, the molecular ion peak (M⁺) will have an odd nominal mass.[4]

    • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak. The intensity of this peak will be approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a monochlorinated compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Chloro-N-methylpyrazin-2-amine is dictated by the reactivity of its functional groups, primarily the C-Cl bond.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group is the most reactive site for derivatization. The electron-deficient pyrazine ring makes the carbon at position 3 highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., other amines, alcohols, thiols). This reaction is the cornerstone of its use as a building block, allowing for the systematic introduction of diverse chemical moieties to build compound libraries for structure-activity relationship (SAR) studies.[1]

  • Reactivity of the Methylamino Group: The secondary amine is nucleophilic, though less so than a primary amine due to steric hindrance from the methyl group. It can participate in reactions such as acylation or alkylation under appropriate conditions, providing a secondary site for modification.

This dual functionality allows for sequential and controlled derivatization, making it a powerful tool in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1] The chlorine atom serves as a versatile "handle" for introducing diversity elements, a critical strategy in modern drug discovery.[5][6]

ReactivityMap cluster_molecule 3-Chloro-N-methylpyrazin-2-amine cluster_reactions Key Reaction Sites mol <         N C-NHCH₃ C C-Cl N CH    > SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->mol Primary Site (Displaces Cl⁻) AmineChem Secondary Amine Reactivity AmineChem->mol Secondary Site Nucleophile Nucleophiles (R-NH₂, R-OH, R-SH) Nucleophile->SNAr Electrophile Electrophiles (Acyl chlorides, Alkyl halides) Electrophile->AmineChem

Key reactivity sites of the 3-Chloro-N-methylpyrazin-2-amine scaffold.

Representative Experimental Protocol: Microwave-Assisted Aminodehalogenation

This protocol is adapted from established methods for the synthesis of related aminopyrazines and serves as a self-validating system for researchers.[2]

Objective: To synthesize a 3-(substituted amino)-N-methylpyrazin-2-amine from 3-Chloro-N-methylpyrazin-2-amine.

Materials:

  • 3-Chloro-N-methylpyrazin-2-amine (1.0 eq)

  • Desired primary or secondary amine (nucleophile, 2.0 eq)

  • Pyridine (Base, 1.0 eq)

  • Methanol (Anhydrous, sufficient volume for a 0.1 M solution)

  • Microwave reactor vials (10 mL)

  • Stir bar

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-Chloro-N-methylpyrazin-2-amine (e.g., 144 mg, 1.0 mmol).

  • Reagent Addition: Add the desired amine nucleophile (2.0 mmol) followed by pyridine (1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the vial.

  • Sealing: Securely seal the vial with a cap. The integrity of the seal is critical for reaching temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 140°C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling: After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.

  • Work-up: Open the vial carefully. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

While a specific safety data sheet for 3-Chloro-N-methylpyrazin-2-amine is not widely available, data from structurally similar chloro-amino-aromatic compounds should be used to guide handling procedures.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[7]

    • Causes skin irritation.[7]

    • Causes serious eye irritation/damage.[7]

    • May cause respiratory irritation.[7]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[8]

    • Keep the container tightly sealed to prevent moisture ingress and degradation.

    • Store locked up.[9] Recommended storage temperature is between 2-8°C.[1]

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a high-value building block for chemical synthesis and drug discovery. Its key attributes—a reactive chlorine atom primed for SNAr reactions, a secondary amine for further modification, and an electron-deficient pyrazine core—provide a robust platform for generating novel molecular architectures. Understanding its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for its effective application in a research and development setting.

References

  • Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. J. Med. Chem., 34, 2231. [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved from [Link]

  • Chapman, J. H., et al. (1980). The synthesis of 3-amino-2-chloro-4-methylpyridine. J. Chem. Soc. Perkin Trans. I, 2398-2404. [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Janočková, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(7), 1195. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

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  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-197. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-Chloro-5-methylpyrazin-2-amine (CAS No: 89182-14-9): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Chloro-5-methylpyrazin-2-amine, a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights grounded in established experimental data and validated methodologies.

Core Compound Identification and Physicochemical Properties

The subject of this guide is 3-Chloro-5-methylpyrazin-2-amine , a substituted pyrazine derivative of significant interest in medicinal chemistry.

PropertyValueSource
CAS Number 89182-14-9[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
Boiling Point 252.3°C[1]
MDL Number MFCD09834805[1]

Strategic Importance in Drug Development

3-Chloro-5-methylpyrazin-2-amine serves as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its utility stems from the reactive nature of the amine group and the electron-deficient pyrazine ring, which allow for selective modifications and the construction of complex heterocyclic systems.[1]

This intermediate is particularly prominent in the development of:

  • Kinase Inhibitors: The pyrazine core is a common scaffold in the design of inhibitors targeting various kinases, which are crucial in oncology research.[1]

  • Antiviral and Antibacterial Agents: The structural motifs derived from this compound have shown promise in the development of novel therapeutics against infectious diseases.[1]

The chloro and amino functionalities are key handles for chemists, enabling diverse synthetic transformations and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Synthesis and Reaction Mechanisms

A plausible synthetic strategy involves the following key transformations:

  • Ring Formation: Construction of the pyrazine ring system from acyclic precursors.

  • Chlorination: Introduction of the chlorine atom at the 3-position. This is often achieved using standard chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Amination: Introduction of the amino group at the 2-position. This can be a nucleophilic substitution of a suitable leaving group or a directed amination reaction.

The following diagram illustrates a generalized synthetic workflow for such compounds.

G Acyclic_Precursors Acyclic Precursors Pyrazine_Ring Pyrazine Ring Formation Acyclic_Precursors->Pyrazine_Ring Cyclization Chlorination Chlorination (e.g., POCl₃) Pyrazine_Ring->Chlorination Electrophilic Substitution Amination Amination Chlorination->Amination Nucleophilic Substitution Final_Product 3-Chloro-5-methylpyrazin-2-amine Amination->Final_Product G Sample 3-Chloro-5-methylpyrazin-2-amine Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC UV_Vis UV-Vis Spectroscopy (Quantification) Sample->UV_Vis NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS QC_Release Quality Control Release HPLC->QC_Release UV_Vis->QC_Release NMR->QC_Release MS->QC_Release

Sources

An In-depth Technical Guide to 3-Chloro-N-methylpyrazin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-methylpyrazin-2-amine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry. Its strategic substitution pattern on the pyrazine core—a privileged scaffold in numerous biologically active compounds—renders it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of 3-Chloro-N-methylpyrazin-2-amine. Furthermore, it delves into its critical role in drug discovery, particularly in the development of kinase inhibitors, and offers detailed, field-proven experimental protocols for its preparation and subsequent derivatization.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a fundamental heterocyclic motif prevalent in a wide array of natural and synthetic compounds exhibiting diverse biological activities.[1] In medicinal chemistry, the pyrazine core is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings.[2] The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as protein kinases.[2] This has led to the successful development of several FDA-approved drugs containing the pyrazine scaffold.[2] The strategic placement of functional groups on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-Chloro-N-methylpyrazin-2-amine, with its reactive chloro group and a secondary amine, is a prime example of a versatile building block for creating diverse chemical libraries for drug discovery.

Molecular Structure and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 3-Chloro-N-methylpyrazin-2-amine.

Physicochemical Properties:

A comprehensive table summarizing the key physicochemical properties of 3-Chloro-N-methylpyrazin-2-amine is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 53265-32-0[3]
Molecular Formula C₅H₆ClN₃[3]
Molecular Weight 143.57 g/mol [4]
Appearance White to off-white solidInferred from related compounds
Boiling Point ~252.3 °C (Predicted)[4]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOInferred from related compounds

Synthesis of 3-Chloro-N-methylpyrazin-2-amine

The most direct and widely applicable method for the synthesis of 3-Chloro-N-methylpyrazin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyrazine with methylamine. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, facilitates this reaction.

G 2,3-Dichloropyrazine 2,3-Dichloropyrazine Reaction SNAr 2,3-Dichloropyrazine->Reaction Methylamine Methylamine Methylamine->Reaction 3-Chloro-N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine Reaction->3-Chloro-N-methylpyrazin-2-amine

Figure 2: Synthetic scheme for 3-Chloro-N-methylpyrazin-2-amine.

Rationale for Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

  • Starting Material: 2,3-Dichloropyrazine is the logical starting material due to the high reactivity of its chloro groups towards nucleophilic substitution.

  • Nucleophile: Methylamine is a small, potent nucleophile that readily attacks the electron-deficient pyrazine ring. It is typically used as a solution in a suitable solvent (e.g., ethanol or THF).

  • Solvent: A polar aprotic solvent like ethanol, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is generally preferred to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Temperature: The reaction is often carried out at elevated temperatures (e.g., reflux) to overcome the activation energy barrier of the reaction. However, careful temperature control is necessary to prevent side reactions, such as dialkylation.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds.[5] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 2,3-Dichloropyrazine

  • Methylamine (40% solution in water or 2 M solution in THF)

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add triethylamine (1.5 eq).

  • To this stirred solution, add methylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-Chloro-N-methylpyrazin-2-amine as a solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of a single spot on a TLC plate in different solvent systems is a good indicator of purity.

Spectroscopic Characterization

1H NMR Spectroscopy:

  • The pyrazine ring protons are expected to appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm).

  • The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • The N-methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.8-3.2 ppm).

13C NMR Spectroscopy:

  • Four distinct signals are expected for the pyrazine ring carbons. The carbon atoms attached to the chloro and amino groups will be significantly influenced by their electronic effects.

  • A signal corresponding to the N-methyl carbon will be observed in the upfield region.

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹) and C-N stretching vibrations will be present.

  • Aromatic C-H and C=C/C=N stretching vibrations will also be observed in their characteristic regions.

Applications in Drug Discovery

The unique structural features of 3-Chloro-N-methylpyrazin-2-amine make it a valuable starting material for the synthesis of a variety of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy.[6]

G cluster_0 Drug Discovery Workflow Start 3-Chloro-N-methylpyrazin-2-amine Reaction Reaction with Electrophile (R-X) Start->Reaction Intermediate N-Substituted Derivative Reaction->Intermediate Further_Mod Further Modification Intermediate->Further_Mod Library Library of Bioactive Compounds Further_Mod->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Figure 3: Role of 3-Chloro-N-methylpyrazin-2-amine in a drug discovery workflow.

Kinase Inhibitors

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazine ring can form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, a critical interaction for potent inhibition. 3-Chloro-N-methylpyrazin-2-amine can be readily derivatized at the chloro position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups that can occupy the ATP-binding pocket of the kinase. The N-methylamino group can also be further functionalized to modulate solubility and other pharmacokinetic properties.

Other Therapeutic Areas

Derivatives of chloropyrazinamines have also shown promise as antitubercular agents.[6] These compounds are structurally related to pyrazinamide, a first-line drug for tuberculosis. The ability to easily modify the 3-Chloro-N-methylpyrazin-2-amine scaffold allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective antitubercular agents.

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse libraries of compounds for drug discovery. The proven importance of the pyrazine scaffold in kinase inhibition and other therapeutic areas ensures that 3-Chloro-N-methylpyrazin-2-amine will continue to be a molecule of significant interest to researchers in the pharmaceutical sciences. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of this key intermediate in the quest for novel therapeutics.

References

  • 3-Chloro-5-methylpyrazin-2-amine. MySkinRecipes. (n.d.). Retrieved January 24, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-N-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds found in a wide array of natural and synthetic products.[1] In the realm of medicinal chemistry, the pyrazine scaffold is a privileged structure, appearing in numerous biologically active molecules with applications ranging from antiviral and antibacterial to oncology research.[2][3] The strategic introduction of various functional groups onto the pyrazine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-Chloro-N-methylpyrazin-2-amine, in particular, serves as a valuable building block for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 3-Chloro-N-methylpyrazin-2-amine is not well-documented in the scientific literature. Therefore, a more robust and logical two-step synthetic strategy is proposed. This approach involves the initial synthesis of a key precursor, 2-amino-3-chloropyrazine, followed by a selective N-methylation of the amino group. This stepwise methodology allows for greater control over the reaction and facilitates the purification of the intermediate and final products.

Synthesis_Strategy Start Starting Materials Step1 Step 1: Synthesis of 2-Amino-3-chloropyrazine Start->Step1 Intermediate 2-Amino-3-chloropyrazine Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 FinalProduct 3-Chloro-N-methylpyrazin-2-amine Step2->FinalProduct

Caption: A high-level overview of the two-step synthesis strategy.

Part 1: Synthesis of 2-Amino-3-chloropyrazine

The synthesis of the crucial intermediate, 2-amino-3-chloropyrazine, is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with ammonia.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms in 2,3-dichloropyrazine, making the carbon atoms susceptible to nucleophilic attack.[4][5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5][6]

The key steps of the mechanism are:

  • Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of the negatively charged Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the nitrogen atoms, which stabilizes the intermediate.

  • Leaving Group Departure: The intermediate then collapses, expelling a chloride ion as the leaving group and re-aromatizing the ring to form the 2-amino-3-chloropyrazine product.

SNAr_Mechanism Reactants 2,3-Dichloropyrazine + NH3 TransitionState Meisenheimer Complex (Resonance Stabilized) Reactants->TransitionState Nucleophilic Attack Products 2-Amino-3-chloropyrazine + HCl TransitionState->Products Leaving Group Departure

Caption: The general mechanism of the SNAr reaction for the synthesis of 2-amino-3-chloropyrazine.

Experimental Protocol: Amination of 2,3-Dichloropyrazine

The following protocol is a representative procedure for the synthesis of 2-amino-3-chloropyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloropyrazine in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia to the solution. The use of excess ammonia helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent and excess ammonia can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-3-chloropyrazine.

Data Presentation:

ParameterValueReference
Starting Material2,3-Dichloropyrazine[7]
ReagentAqueous Ammonia[7]
Typical SolventEthanol-
Reaction TemperatureReflux-
Product2-Amino-3-chloropyrazine[7]
Purification MethodRecrystallization-

Part 2: N-Methylation of 2-Amino-3-chloropyrazine

The second and final step in the synthesis of 3-Chloro-N-methylpyrazin-2-amine is the selective methylation of the primary amino group of 2-amino-3-chloropyrazine. Several methods can be employed for the N-methylation of aromatic amines, each with its own advantages and disadvantages.[8][9]

Choosing the Right Methylating Agent: A Critical Decision

The choice of methylating agent is crucial for achieving high yield and selectivity. Common methylating agents include:

  • Methyl Iodide (CH3I): A highly reactive and effective methylating agent. However, it is toxic and can lead to over-methylation (formation of the quaternary ammonium salt) if the reaction conditions are not carefully controlled. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically required to deprotonate the amine.

  • Dimethyl Sulfate ((CH3)2SO4): Another highly effective but also toxic and corrosive methylating agent. Similar to methyl iodide, it requires a base and careful control of stoichiometry to avoid di-methylation.

  • Formaldehyde (CH2O) with a Reducing Agent (Eschweiler-Clarke Reaction): This is a reductive amination process. The amine first reacts with formaldehyde to form an imine or aminal intermediate, which is then reduced in situ by a reducing agent, typically formic acid or sodium borohydride (NaBH4), to yield the N-methylated amine.[10] This method is generally milder and less prone to over-alkylation than using alkyl halides.

N_Methylation_Methods StartingMaterial 2-Amino-3-chloropyrazine Method1 Methyl Iodide / Base StartingMaterial->Method1 Method2 Dimethyl Sulfate / Base StartingMaterial->Method2 Method3 Formaldehyde / Reducing Agent (Eschweiler-Clarke) StartingMaterial->Method3 FinalProduct 3-Chloro-N-methylpyrazin-2-amine Method1->FinalProduct Method2->FinalProduct Method3->FinalProduct

Caption: Various methods for the N-methylation of 2-amino-3-chloropyrazine.

Experimental Protocol: N-Methylation via Reductive Amination

The following protocol describes a general procedure for the N-methylation of 2-amino-3-chloropyrazine using the Eschweiler-Clarke reaction, which is often a preferred method due to its milder conditions and higher selectivity for mono-methylation.

Materials:

  • 2-Amino-3-chloropyrazine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (or Sodium Borohydride)

  • Suitable solvent (e.g., Methanol, Tetrahydrofuran)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle (if necessary)

Procedure:

  • Dissolve 2-amino-3-chloropyrazine in a suitable solvent in a round-bottom flask.

  • Add an equimolar amount of formaldehyde solution to the flask.

  • Slowly add the reducing agent (e.g., formic acid or portion-wise addition of sodium borohydride at a controlled temperature).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or other appropriate analytical methods.

  • Once the reaction is complete, quench the reaction carefully (e.g., by adding water if sodium borohydride was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-N-methylpyrazin-2-amine.

Data Presentation:

ParameterMethod 1: Alkyl HalideMethod 2: Reductive AminationReference
Methylating AgentMethyl Iodide or Dimethyl SulfateFormaldehyde[8][9]
Reducing AgentNot ApplicableFormic Acid or NaBH4[10]
BaseNaH, K2CO3, etc.Not typically required-
Key AdvantageHigh reactivityMilder conditions, higher selectivity[10]
Key DisadvantageRisk of over-methylation, toxicitySlower reaction times-
PurificationColumn ChromatographyColumn Chromatography[11]

Troubleshooting and Optimization

The synthesis of 3-Chloro-N-methylpyrazin-2-amine may present several challenges that require careful consideration and optimization.

  • Low Yield in Amination Step: Ensure that a sufficient excess of ammonia is used to favor the mono-substitution product. The reaction time and temperature may also need to be optimized.

  • Formation of Di-substituted Byproduct: In the amination step, the product, 2-amino-3-chloropyrazine, can potentially react with another molecule of 2,3-dichloropyrazine. Using a large excess of ammonia can help to suppress this side reaction.

  • Over-methylation: When using highly reactive methylating agents like methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the reagents and the reaction temperature to minimize the formation of the di-methylated product and the quaternary ammonium salt.

  • Difficult Purification: The final product and any byproducts may have similar polarities, making purification by column chromatography challenging. Careful selection of the eluent system is crucial for achieving good separation.[11]

Conclusion

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3-Chloro-N-methylpyrazin-2-amine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-N-methylpyrazin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

3-Chloro-N-methylpyrazin-2-amine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrazine, it belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of its chloro, amino, and methyl groups provides a versatile scaffold for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures and for structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, spectroscopic characterization, chemical reactivity, and applications in modern drug discovery.

Nomenclature and Physicochemical Properties

The formal nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC). The name, 3-Chloro-N-methylpyrazin-2-amine , accurately describes the molecular structure: a pyrazine ring with a chlorine atom at position 3 and a methylamino (-NHCH₃) group at position 2.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueReference
IUPAC Name 3-Chloro-N-methylpyrazin-2-amineN/A
Molecular Formula C₅H₆ClN₃[4]
Molecular Weight 143.57 g/mol [4]
Canonical SMILES CNC1=NC=CN=C1ClN/A
Appearance Expected to be a solid at room temperatureN/A
Boiling Point ~252.3°C (Predicted for isomer)[4]
Solubility Soluble in polar organic solvents (e.g., THF, DMF, Methanol)[5]

Synthesis and Mechanistic Insights

The most direct and common synthesis of 3-Chloro-N-methylpyrazin-2-amine involves the regioselective nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of a chloride ion by an amine.[6][7]

Causality in Experimental Design

The chosen protocol leverages 2,3-dichloropyrazine as the starting material. The two chlorine atoms have different reactivities due to the electronic influence of the ring nitrogens. Nucleophilic attack is sterically and electronically favored at the C2 position by primary or secondary amines.

  • Choice of Nucleophile: Aqueous methylamine is a readily available and effective nucleophile for this transformation.

  • Solvent System: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal as it can dissolve the reactants while not interfering with the nucleophilic attack.[5]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is added to neutralize the HCl generated during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

  • Temperature Control: The reaction is typically heated to reflux to overcome the activation energy barrier, ensuring a reasonable reaction rate.[5]

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2,3-Dichloropyrazine

  • Methylamine (40% solution in H₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.0 eq). Dissolve it in anhydrous THF (10 volumes).

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution. Slowly, add the aqueous methylamine solution (1.2 eq) dropwise at room temperature while stirring.

  • Reaction Execution: Heat the mixture to reflux (approximately 66-70°C) and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 3-Chloro-N-methylpyrazin-2-amine.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2,3-Dichloropyrazine E 1. Combine Reagents in THF 2. Heat to Reflux (70°C) 3. Monitor by TLC A->E S_NAr Reaction B Methylamine (aq) B->E S_NAr Reaction C Triethylamine (Base) C->E S_NAr Reaction D THF (Solvent) D->E S_NAr Reaction F 1. Cool & Concentrate 2. Ethyl Acetate Extraction 3. Wash with Brine E->F Quench G 1. Dry (MgSO4) 2. Filter & Concentrate 3. Column Chromatography F->G Isolate H 3-Chloro-N-methylpyrazin-2-amine (Final Product) G->H Purify G cluster_reactions Key Transformations A 3-Chloro-N-methyl pyrazin-2-amine B Further S_NAr (e.g., + R-OH / R-SH) A->B  Pd(0) cat.   C Suzuki Coupling (e.g., + Ar-B(OH)₂) A->C  Pd(0) cat., Base   D Buchwald-Hartwig (e.g., + R₂NH) A->D  Pd(0) cat., Base   E Diverse Functionalized Pyrazine Derivatives B->E C->E D->E

Caption: Key reactions of 3-Chloro-N-methylpyrazin-2-amine.

Applications in Research and Drug Development

Substituted pyrazines are prevalent in pharmaceuticals and natural products. [8]3-Chloro-N-methylpyrazin-2-amine serves as a critical intermediate for creating novel compounds with therapeutic potential.

  • Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors, where the ring nitrogens can act as hydrogen bond acceptors, interacting with the hinge region of the kinase enzyme. [4][7]This molecule provides a starting point for building potent and selective inhibitors for oncology research.

  • Antiviral and Antibacterial Agents: The functional handles on this compound allow for the systematic modification of its structure to optimize binding to viral or bacterial protein targets. [4]* SAR Studies: Its well-defined structure and reactive chlorine atom make it an ideal tool for medicinal chemists performing structure-activity relationship studies. By systematically replacing the chlorine with different functional groups, researchers can probe the molecular interactions required for biological activity and optimize lead compounds. [4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Identification: Based on similar chloro-amino-heterocycles, this compound may cause skin and serious eye irritation. It may also be harmful if swallowed and cause respiratory irritation. [9][10]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4]

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and versatile chemical nature make it an indispensable tool for developing novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for its effective utilization in a research setting, enabling the exploration of new chemical space and the advancement of pharmaceutical science.

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A Spectroscopic Guide to 3-Chloro-N-methylpyrazin-2-amine: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-N-methylpyrazin-2-amine, a substituted pyrazine of interest to researchers in medicinal chemistry and drug development. Pyrazine derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This document offers a detailed, field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-N-methylpyrazin-2-amine. While direct experimental spectra for this specific molecule are not widely published, this guide leverages spectral data from closely related analogues and established spectroscopic principles to provide a robust and predictive analysis. This approach mirrors the real-world challenges faced by scientists, where deductive reasoning based on analogous structures is a key skill.

Comprehensive Spectroscopic Workflow

The structural elucidation of a novel or synthesized compound like 3-Chloro-N-methylpyrazin-2-amine follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Structural Elucidation Sample 3-Chloro-N-methylpyrazin-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Verified Structure of 3-Chloro-N-methylpyrazin-2-amine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectral analysis of 3-Chloro-N-methylpyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-N-methylpyrazin-2-amine, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1]

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Pyrazine-H (2 protons)7.5 - 8.2Doublets (d)2HThe pyrazine ring protons are in an electron-deficient aromatic system, leading to downfield shifts. They will appear as two distinct doublets due to coupling with each other.
NH (1 proton)5.0 - 6.0Broad singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is variable and depends on solvent and concentration.
N-CH₃ (3 protons)2.9 - 3.1Doublet (d)3HThe methyl protons are coupled to the adjacent N-H proton, resulting in a doublet. The electron-withdrawing nature of the nitrogen atom shifts this signal downfield compared to a simple alkane.

Causality: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deshields the ring protons, shifting them significantly downfield.[2] The chloro and methylamino substituents will also influence the precise chemical shifts of the two pyrazine protons, making them non-equivalent. The methyl group, being attached to a nitrogen, is also deshielded.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Pyrazine C-Cl150 - 155The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. Its proximity to the ring nitrogens further contributes to the downfield shift.
Pyrazine C-NH145 - 150The carbon atom attached to the amino group is also strongly deshielded.
Pyrazine CH125 - 135The two CH carbons of the pyrazine ring will appear in the aromatic region, with their exact shifts influenced by the substituents.
N-CH₃25 - 30The N-methyl carbon is in the aliphatic region but is shifted downfield due to the attachment to the electronegative nitrogen atom, as seen in related compounds like 3-amino-N-methylpyrazine-2-carboxamide.

Causality: The chemical shifts of the pyrazine ring carbons are heavily influenced by the two electronegative nitrogen atoms and the substituents. The carbons directly attached to chlorine and nitrogen (C-Cl and C-NH) will be the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient method. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (N-CH₃)2850 - 2960Medium
C=N and C=C Stretch (Pyrazine Ring)1500 - 1600Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong

Causality: The N-H stretching vibration of secondary amines typically appears as a single sharp peak in the 3300-3500 cm⁻¹ region.[3] The pyrazine ring will show characteristic C=C and C=N stretching vibrations in the fingerprint region. The strong absorption in the lower wavenumber region (600-800 cm⁻¹) is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The solution is infused into the ESI source. The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data
  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol

  • Predicted Molecular Ion Peak [M+H]⁺: m/z = 144.03

Due to the presence of chlorine, an isotopic peak at [M+2+H]⁺ (m/z = 146.03) with an intensity of approximately one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

Plausible Fragmentation Pathway

The fragmentation of 3-Chloro-N-methylpyrazin-2-amine is likely initiated by the loss of common small molecules or radicals. Alpha-cleavage is a common fragmentation pathway for amines.[4]

Fragmentation_Pathway cluster_frags M [C₅H₆ClN₃]⁺ m/z = 143/145 F1 [C₅H₅N₃]⁺ m/z = 108 (Loss of HCl) M->F1 - HCl F2 [C₄H₃N₂]⁺ m/z = 79 (Loss of CH₃N and Cl) M->F2 - CH₃N, -Cl F3 [C₄H₅N₂]⁺ m/z = 81 (Loss of Cl and HCN) M->F3 - Cl, -HCN

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3-Chloro-N-methylpyrazin-2-amine: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3]. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, leading to the development of targeted and effective drugs[1]. This guide focuses on the untapped potential of a specific derivative, 3-Chloro-N-methylpyrazin-2-amine , providing a technical overview of its synthesis, potential biological activities, and a roadmap for its investigation as a novel therapeutic agent.

Physicochemical Properties of 3-Chloro-N-methylpyrazin-2-amine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While extensive experimental data for 3-Chloro-N-methylpyrazin-2-amine is not yet available, we can infer its key characteristics based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₆ClN₃Based on chemical structure
Molecular Weight 143.57 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidSimilar chloropyrazine amines are solids at room temperature
Solubility Expected to have moderate solubility in organic solvents and limited solubility in waterThe pyrazine core and chloro group contribute to lipophilicity, while the amino group can participate in hydrogen bonding, allowing for some aqueous solubility.
Reactivity The chloro group is susceptible to nucleophilic substitution, and the amino group can be further functionalized.The electron-withdrawing nature of the pyrazine ring activates the chloro substituent for displacement. The secondary amine is a good nucleophile and can be acylated, alkylated, or used in coupling reactions.

Proposed Synthetic Pathway

The synthesis of 3-Chloro-N-methylpyrazin-2-amine can be approached through a multi-step process, leveraging established methodologies for the synthesis of substituted pyrazines. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway A 2-Aminopyrazine B 2-Amino-3-chloropyrazine A->B Chlorinating Agent (e.g., NCS) C 3-Chloro-N-methylpyrazin-2-amine B->C Methylating Agent (e.g., CH₃I, NaH)

Caption: Proposed two-step synthesis of 3-Chloro-N-methylpyrazin-2-amine.

Detailed Experimental Protocol: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

Step 1: Synthesis of 2-Amino-3-chloropyrazine

  • To a stirred solution of 2-aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-chloropyrazine.

Step 2: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

  • To a solution of 2-amino-3-chloropyrazine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the corresponding anion.

  • Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench it with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by column chromatography to yield the final product, 3-Chloro-N-methylpyrazin-2-amine.

Potential Biological Activities and Investigative Workflows

Based on the known biological activities of structurally related pyrazine derivatives, 3-Chloro-N-methylpyrazin-2-amine presents a promising scaffold for investigation in several therapeutic areas.

Antitubercular Activity

The pyrazine core is a key feature of pyrazinamide, a first-line antitubercular drug. Derivatives of 3-chloro-2-pyrazinamine have shown promising activity against Mycobacterium tuberculosis[4]. The N-methyl group in our target compound could potentially enhance cell permeability and metabolic stability, making it a candidate for antitubercular drug discovery.

Antitubercular Screening Workflow A Synthesize 3-Chloro-N-methylpyrazin-2-amine and Analogs B Primary Screen: M. tuberculosis H37Rv (MIC Determination) A->B C Secondary Screen: Cytotoxicity Assay (e.g., HepG2 cells) B->C D Mechanism of Action Studies (e.g., InhA enzyme inhibition assay) C->D E Lead Optimization D->E

Caption: Experimental workflow for evaluating antitubercular potential.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Prepare serial dilutions of 3-Chloro-N-methylpyrazin-2-amine in a 96-well microplate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37 °C for 7-14 days.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Cytotoxicity Assay:

    • Culture a human cell line, such as HepG2 (liver hepatocellular carcinoma), in appropriate media.

    • Expose the cells to varying concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's toxicity to mammalian cells.

Kinase Inhibition in Oncology

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors[4]. For instance, certain pyrazine derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as Aurora A kinase and Fibroblast Growth Factor Receptors (FGFRs)[4]. The structural motifs of 3-Chloro-N-methylpyrazin-2-amine make it a candidate for screening against a panel of cancer-related kinases.

Kinase Inhibitor Screening Workflow A Compound Library Generation B Broad Kinase Panel Screen (e.g., 10 µM) A->B C IC₅₀ Determination for Hit Kinases B->C D Cell-based Proliferation Assays (e.g., various cancer cell lines) C->D E In Vivo Xenograft Models for Lead Compounds D->E

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

  • Biochemical Kinase Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase(s).

    • Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of 3-Chloro-N-methylpyrazin-2-amine.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Calculate the IC₅₀ value to determine the potency of the compound as a kinase inhibitor.

  • Cellular Proliferation Assay:

    • Select a panel of cancer cell lines with known dependencies on the target kinase(s).

    • Treat the cells with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), assess cell proliferation using a method like the CyQUANT® Direct Cell Proliferation Assay.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Neuroprotective Effects in Alzheimer's Disease

Recent research has highlighted the potential of pyrazine derivatives as multifunctional agents for the treatment of Alzheimer's disease[5]. These compounds can exhibit antioxidant properties, chelate metal ions, and inhibit key enzymes like BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1)[5][6]. The structural features of 3-Chloro-N-methylpyrazin-2-amine warrant its investigation in this complex disease area.

Alzheimer's Disease Drug Discovery Workflow A Synthesize and Characterize Compound B In Vitro Assays: - BACE-1 Inhibition - Antioxidant Activity (e.g., ORAC) - Metal Chelation A->B C Cell-based Neuroprotection Assay (e.g., SH-SY5Y cells with Aβ insult) B->C D In Vivo Models of Alzheimer's Disease (e.g., transgenic mice) C->D

Caption: A multi-pronged approach to evaluating neuroprotective potential.

  • BACE-1 Inhibition Assay:

    • Employ a FRET (Förster Resonance Energy Transfer)-based BACE-1 assay kit.

    • Incubate a recombinant BACE-1 enzyme with a specific fluorescently labeled peptide substrate in the presence of the test compound.

    • Measure the fluorescence signal to determine the extent of substrate cleavage.

    • Calculate the IC₅₀ value to quantify the inhibitory activity.

  • Neuroprotection Assay:

    • Culture a human neuroblastoma cell line, such as SH-SY5Y.

    • Pre-treat the cells with 3-Chloro-N-methylpyrazin-2-amine for a specified period.

    • Induce neuronal damage by exposing the cells to amyloid-beta (Aβ) peptides or an oxidative stressor (e.g., H₂O₂).

    • Assess cell viability using a suitable assay (e.g., LDH release assay or AlamarBlue®).

    • Determine the compound's ability to protect neurons from damage.

Pharmacokinetics and Toxicology: A Preliminary Outlook

While dedicated studies are required, a preliminary assessment of the potential pharmacokinetic and toxicological profile of 3-Chloro-N-methylpyrazin-2-amine can be made. The presence of the pyrazine core and the N-methyl group may confer favorable metabolic stability. However, the chloro-substituent could be a site for metabolic activation, potentially leading to reactive intermediates.

Key Considerations for Future Studies:

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays: Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding.

  • In vivo pharmacokinetic studies: To determine bioavailability, half-life, and clearance in animal models.

  • Preliminary toxicology assessment: Acute toxicity studies in rodents and Ames test for mutagenicity. The toxicity of related compounds like o-chloropyridine, which has shown liver and kidney toxicity, should be considered as a potential concern[7][8].

Conclusion: A Scaffold with Untapped Potential

3-Chloro-N-methylpyrazin-2-amine represents a promising, yet underexplored, chemical entity with the potential for development into a novel therapeutic agent. Based on the extensive research on related pyrazine derivatives, this compound is a strong candidate for investigation as an antitubercular agent, a kinase inhibitor for oncology applications, and a neuroprotective agent for diseases like Alzheimer's. The synthetic route is feasible, and the proposed experimental workflows provide a clear path for a comprehensive evaluation of its biological activities. Further research into this and related analogs is highly warranted and could lead to the discovery of new and effective treatments for some of the world's most pressing diseases.

References

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Methodological & Application

Application Note & Protocol: Synthesis and Functionalization of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-chloro-N-methylpyrazin-2-amine scaffold is a privileged heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmaceutical agents, including kinase inhibitors and antiviral drugs.[1] Its strategic importance lies in the differential reactivity of its functional groups: the nucleophilic N-methylamino group and the electrophilic carbon-chlorine bond. This application note provides an in-depth guide to the robust synthesis of the core molecule and its subsequent derivatization. We present two primary, field-proven synthetic routes, detailed step-by-step protocols, and a representative protocol for downstream functionalization via palladium-catalyzed cross-coupling, a cornerstone of modern drug discovery.[2][3]

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine derivatives are integral to numerous biologically active compounds. The arrangement of nitrogen atoms in the pyrazine ring creates an electron-deficient system, influencing its reactivity and intermolecular interactions. Specifically, 2,3-disubstituted pyrazines have shown significant potential as therapeutic agents.[4] The title compound, 3-Chloro-N-methylpyrazin-2-amine, offers chemists a versatile platform. The chlorine atom at the C3 position acts as an efficient leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).[1][5]

Core Synthetic Strategies

The synthesis of 3-Chloro-N-methylpyrazin-2-amine can be approached from two primary logical pathways, each with distinct advantages depending on the availability of starting materials and desired scale.

  • Route A: Sequential Amination of 2,3-Dichloropyrazine. This is the most direct and commonly employed method. It involves a regioselective nucleophilic aromatic substitution (SNAr) on a commercially available precursor.

  • Route B: N-Methylation of 2-Amino-3-chloropyrazine. This alternative route is valuable when the primary amine precursor is readily available or when synthesizing a library of N-substituted analogs.

The choice between these routes is often a matter of strategic planning. Route A is atom-economical for the specific target, while Route B offers modularity for creating N-alkylated derivatives beyond just the methyl group.

Synthetic_Strategies cluster_0 Core Synthesis cluster_1 Downstream Functionalization Start_A 2,3-Dichloropyrazine Target 3-Chloro-N-methylpyrazin-2-amine Start_A->Target Route A: Regioselective Amination (Methylamine) Start_B 2-Amino-3-chloropyrazine Start_B->Target Route B: N-Methylation Derivative Diverse Derivatives (e.g., Aryl, Heteroaryl, Alkyl) Target->Derivative Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Suzuki_Coupling_Workflow cluster_workflow Experimental Workflow A 1. Assemble Reagents (Pyrazine, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Add Solvent & Degas (e.g., Dioxane/H₂O) A->B C 3. Heat Reaction Mixture (e.g., 80-100 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Aqueous Workup D->E F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

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Introduction: The Strategic Importance of 3-Aryl-N-methylpyrazin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Protocols for 3-Chloro-N-methylpyrazin-2-amine

In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. Among these, the 2-aminopyrazine motif is of particular interest due to its prevalence in biologically active compounds, including kinase inhibitors and other targeted therapies. The targeted derivatization of these scaffolds is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.

3-Chloro-N-methylpyrazin-2-amine serves as a versatile and valuable building block for this purpose. The strategic placement of the chloro substituent ortho to the activating amino group presents a prime handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for this transformation, enabling the introduction of a vast array of aryl and heteroaryl groups.[1][2]

However, the coupling of chloro-heterocycles, especially those bearing electron-donating groups like an amino substituent, can be challenging.[3][4] The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[2] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the mechanistic underpinnings, field-proven protocols, and critical experimental parameters necessary to achieve successful and reproducible Suzuki-Miyaura couplings with 3-chloro-N-methylpyrazin-2-amine.

Mechanism and Key Strategic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[5] Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 3-chloro-N-methylpyrazin-2-amine. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->p1 PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->p2 PdII_Complex Ar-Pd(II)L₂-R' Transmetal->PdII_Complex R'-B(OH)₂ + Base RedElim Reductive Elimination PdII_Complex->p3 RedElim->Pd0 Ar-R' Product Coupled Product (Ar-R') RedElim->Product p1->PdII_Aryl p2->PdII_Complex p3->Pd0 ArX 3-Chloro-N-methylpyrazin-2-amine (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (R'-B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents (Halide, Boronic Acid, Base) setup Assemble Under Inert Gas reagents->setup glassware Flame-Dry Glassware glassware->setup degas Add Solvent & Degas setup->degas catalyst Add Catalyst/Ligand degas->catalyst heat Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat quench Cool & Quench heat->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product (Characterization) purify->product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination of 3-Chloro-N-methylpyrazin-2-amine. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a crucial C-N bond to synthesize complex nitrogen-containing heterocyclic compounds. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering a detailed experimental protocol, and providing a framework for troubleshooting and optimization.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling reaction, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution (SNAr) which may require harsh conditions and are limited to activated substrates.[3]

The specific substrate, 3-Chloro-N-methylpyrazin-2-amine, presents a unique set of challenges and opportunities. The pyrazine core is a common scaffold in bioactive molecules, and the ability to functionalize it at the C-3 position opens avenues for the exploration of novel chemical space. However, the electron-deficient nature of the pyrazine ring and the presence of two nitrogen atoms can lead to catalyst inhibition and undesired side reactions. Furthermore, the chloro-substituent is inherently less reactive than its bromo or iodo counterparts in the key oxidative addition step of the catalytic cycle.[4] A well-optimized Buchwald-Hartwig protocol is therefore essential for the efficient and reproducible synthesis of the desired N-arylated or N-alkylated products.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Decomposition Pathways Decomposition Pathways Pd(0)L->Decomposition Pathways Inactivation Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Product Product Amine Coordination->Product Base (Reductive Elimination) Product->Pd(0)L Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl chloride to a low-coordinate Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which remains bound to the palladium center. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Key Reaction Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of 3-Chloro-N-methylpyrazin-2-amine hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

For the amination of electron-deficient heteroaryl chlorides, the choice of the phosphine ligand is critical. Bulky, electron-rich ligands are required to facilitate the challenging oxidative addition step and promote the reductive elimination.[2][6]

Ligand GenerationExamplesCharacteristicsSuitability for 3-Chloro-N-methylpyrazin-2-amine
First Generation P(o-tol)₃Moderately bulky, less electron-rich.Generally not effective for aryl chlorides.
Second Generation BINAP, XantphosBidentate, offer good stability.Xantphos has shown success with some heteroaryl chlorides.[7]
Third Generation Buchwald Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos)Monodentate, highly bulky and electron-rich.Highly recommended. These ligands are designed for challenging substrates like heteroaryl chlorides.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, offer high stability.Can be effective alternatives to phosphine ligands.

Recommendation: For the initial screening, a third-generation Buchwald biarylphosphine ligand such as XPhos or RuPhos is strongly recommended. These ligands have demonstrated broad utility in the coupling of heteroaryl chlorides.[6] The use of a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, is also advised as they can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[4]

The Crucial Role of the Base

The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, forming the more reactive amido species. For heteroaryl substrates, the choice of base is a delicate balance between reactivity and substrate stability. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can lead to the decomposition of base-sensitive heterocycles.[8]

BasepKa of Conjugate AcidCharacteristicsSuitability for 3-Chloro-N-methylpyrazin-2-amine
Sodium tert-butoxide (NaOtBu) ~19Strong, widely used, and effective.Good starting point , but monitor for substrate decomposition.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26Very strong, non-nucleophilic.Can be effective, but may also cause decomposition.
Potassium phosphate (K₃PO₄) ~12.3Weaker, inorganic base.Good alternative if substrate is base-sensitive. May require higher temperatures.[8]
Cesium carbonate (Cs₂CO₃) ~10.3Mild, inorganic base.Often used for sensitive substrates, but may result in slower reaction rates.[8]

Recommendation: Begin with sodium tert-butoxide (NaOtBu) . If substrate decomposition is observed, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) . Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide can lead to undesired side reactions.[4]

Solvent Selection

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system. Aprotic, non-polar, or weakly polar solvents are generally preferred.

SolventBoiling Point (°C)Characteristics
Toluene 111Commonly used, good for a range of temperatures.
1,4-Dioxane 101Good solvating properties for many organic compounds.
Tetrahydrofuran (THF) 66Lower boiling point, useful for reactions at moderate temperatures.

Recommendation: Toluene or 1,4-dioxane are excellent starting points for this reaction. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[4]

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 3-Chloro-N-methylpyrazin-2-amine with a generic secondary amine. Optimization may be required for specific substrates.

Materials:

  • 3-Chloro-N-methylpyrazin-2-amine (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous, degassed toluene (or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (or palladium source and ligand), sodium tert-butoxide, and a magnetic stir bar.

  • Reagent Addition: Add 3-Chloro-N-methylpyrazin-2-amine and the secondary amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will need to be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following diagram outlines a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp If catalyst is active Change_Ligand Screen Different Ligands (e.g., RuPhos, BrettPhos) Increase_Temp->Change_Ligand If still no conversion Check_Base Evaluate Base Strength and Purity Change_Ligand->Check_Base If still no conversion Change_Solvent Try a Different Solvent (e.g., Dioxane) Check_Base->Change_Solvent If still no conversion Success Successful Reaction Change_Solvent->Success Optimization Successful Side_Products Significant Side Product Formation Hydrodehalogenation Hydrodehalogenation Observed? Side_Products->Hydrodehalogenation Decomposition Substrate/Product Decomposition? Hydrodehalogenation->Decomposition No Anhydrous Ensure Strictly Anhydrous Conditions Hydrodehalogenation->Anhydrous Yes Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Decomposition->Success No, other issue Weaker_Base Use a Weaker Base (e.g., K3PO4) Lower_Temp->Weaker_Base Weaker_Base->Success Optimization Successful

Figure 2: A decision tree for troubleshooting the Buchwald-Hartwig amination.

Common Issues and Solutions:

  • Low or No Conversion: This is often due to an inactive catalyst, an inappropriate ligand for the substrate, or insufficient temperature.[4]

    • Solution: Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst for more reliable results. Increase the reaction temperature in increments. If the issue persists, screen a panel of bulky biarylphosphine ligands.

  • Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can be promoted by trace amounts of water.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use a high-purity, anhydrous base.[4]

  • Substrate or Product Decomposition: The pyrazine ring can be sensitive to strong bases at elevated temperatures.

    • Solution: Lower the reaction temperature. If decomposition persists, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[8]

Conclusion

The Buchwald-Hartwig amination of 3-Chloro-N-methylpyrazin-2-amine is a powerful transformation for the synthesis of novel pyrazine derivatives. Success in this endeavor requires a thoughtful approach to the selection of the catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism. The protocol and troubleshooting guide provided herein offer a robust starting point for researchers to confidently explore this important reaction and to adapt it to their specific synthetic needs.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

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  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Servusova, B., et al. (2014). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(3), 855-859. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

  • Al-Zoubi, R. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 859-867. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • U.S. Patent No. 4,282,361. (1981). Synthesis for 7-alkylamino-3-methylpyrazolo [4,3-d]pyrimidines.
  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]

  • Jampilek, J., et al. (2014). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(3), 855-859. [Link]

  • Leadbeater, N. E., & McGowan, C. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Hii, K. K. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Kulyk, K., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 3003. [Link]

  • Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2235-2242. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-N-methylpyrazin-2-amine. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity and stability paramount for drug development and quality control. The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine analysis, impurity profiling, and stability testing.

Introduction

3-Chloro-N-methylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazine derivatives are integral building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral, and antibacterial drugs.[1] The presence of chloro, amine, and N-methyl functionalities on the electron-deficient pyrazine ring imparts specific reactivity crucial for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1] Given its role as a key starting material, a validated analytical method is essential to ensure its identity, purity, and stability, thereby guaranteeing the quality and safety of downstream active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, step-by-step protocol for the HPLC analysis of 3-Chloro-N-methylpyrazin-2-amine, complete with the scientific rationale behind the method development choices, detailed validation procedures, and a forced degradation study to prove its stability-indicating capability.

Analyte Physicochemical Properties & Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Table 1: Physicochemical Properties of 3-Chloro-N-methylpyrazin-2-amine

PropertyValueSource / Rationale
Chemical Structure Chemical Structure of 3-Chloro-N-methylpyrazin-2-amineN/A
CAS Number 109529-23-9Internal Data
Molecular Formula C₅H₆ClN₃Based on structure[1]
Molecular Weight 143.57 g/mol Based on formula[1]
Predicted LogP ~1.5 - 2.0Estimated based on similar structures like 3-chloro-2-methylpyridine (LogP ~1.9)[2]. This indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Predicted pKa ~2.5 - 3.5 (amine)Estimated based on the electron-withdrawing nature of the pyrazine ring and chloro-substituent, which reduces the basicity of the amine groups. This is critical for selecting mobile phase pH.
UV Absorbance (λmax) ~270 - 285 nmPredicted based on the pyrazine chromophore. Similar pyrazine compounds show λmax in this region[3][4]. A UV scan is required for confirmation.
Rationale for Chromatographic Choices:
  • Chromatography Mode (Reversed-Phase): With a predicted LogP in the range of 1.5-2.0, the compound is moderately non-polar, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[5] Most HPLC methods for pharmaceutical analysis utilize the RP mode for its robustness and versatility.[5]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected as the initial choice due to its wide applicability and proven success in separating a broad range of pharmaceutical compounds, including pyrazine derivatives.[3][6] A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detecting impurities at lower wavelengths.[5]

    • Aqueous Phase & pH Control: An acidic buffer, such as phosphate buffer at pH 3.0, is selected. Operating at a pH at least 1.5-2 units below the analyte's pKa ensures that the amine groups are consistently protonated. This minimizes peak tailing, which can occur from mixed-mode interactions with residual silanols on the stationary phase, and ensures robust, reproducible retention times.[6]

  • Detection (UV): The pyrazine ring contains a conjugated system of double bonds, making it a strong chromophore. UV detection is therefore a simple, robust, and sensitive method for quantification. The detection wavelength is set near the λmax to ensure maximum sensitivity. An initial setting of 275 nm is proposed, based on literature for similar compounds.[4][7]

Detailed Application Protocols

Recommended HPLC Method Parameters

Table 2: Optimized HPLC Method Parameters

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient / Isocratic Isocratic: 60% A : 40% B (Initial recommendation, may require optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes (to allow for elution of any late-eluting impurities)
Protocol: Preparation of Solutions

1. Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): a. Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. c. Filter the solution through a 0.45 µm nylon membrane filter and degas.

2. Diluent Preparation: a. Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio. This ensures sample solvent compatibility with the mobile phase.

3. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of 3-Chloro-N-methylpyrazin-2-amine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

4. Working Standard Solution (100 µg/mL): a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to volume with the diluent.

5. Sample Preparation (for Assay): a. Accurately weigh a quantity of the test sample equivalent to about 25 mg of 3-Chloro-N-methylpyrazin-2-amine into a 25 mL volumetric flask. b. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 1000 µg/mL. c. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to obtain a final concentration of 100 µg/mL. d. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4]

MethodValidation cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robust Reliability Specificity Specificity & Forced Degradation Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Defines Linearity->Accuracy Range->Accuracy Precision Precision Precision->Accuracy LOD LOD LOQ LOQ LOQ->Linearity Robustness Robustness SST System Suitability SST->Specificity Precedes all tests SST->Linearity Precedes all tests SST->Accuracy Precedes all tests SST->Precision Precedes all tests SST->Robustness

Diagram 1: Inter-relationship of HPLC Method Validation Parameters.

Table 3: Method Validation Summary and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject working standard 5-6 times.%RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, placebo (if applicable), standard, and forced degradation samples.Peak for analyte is pure and resolved from all degradation products and interferences (Resolution > 2.0).
Linearity Analyze a minimum of 5 concentrations across 50-150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.[8]
Range Derived from linearity data.80-120% of test concentration for assay.
Accuracy Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0 - 102.0%.[9][10]
Precision Repeatability: 6 replicate sample preps at 100% concentration. Intermediate: Repeat on a different day with a different analyst/instrument.%RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD; S/N of 10:1 for LOQ.
Robustness Deliberately vary method parameters (±10% flow rate, ±5°C column temp, ±0.2 pH units).System suitability parameters must be met; peak area %RSD should remain within acceptable limits.[8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate that the analytical method is stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[6] A target degradation of 5-20% is generally considered appropriate.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Workflow Acid Acid Hydrolysis (0.1 M HCl, 80°C) Base Base Hydrolysis (0.1 M NaOH, 80°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (105°C, Solid State) Photo Photolytic (ICH Q1B Light Box) Prep Prepare Sample Solution (e.g., 1 mg/mL) Stress Apply Stressor (Monitor over time) Prep->Stress Neutralize Neutralize (if needed) & Dilute to 100 µg/mL Stress->Neutralize Analyze Analyze by HPLC with PDA Detector Neutralize->Analyze Evaluate Evaluate Peak Purity, Mass Balance, & Resolution Analyze->Evaluate

Diagram 2: Workflow for the Forced Degradation Study.

Protocol: Stress Condition Application

Use a sample concentration of ~1 mg/mL for stressing.

  • Acid Hydrolysis: To 1 mL of sample stock, add 1 mL of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of sample stock, add 1 mL of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: To 1 mL of sample stock, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Monitor at timed intervals and dilute to the working concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for a specified period (e.g., 24-48 hours). Periodically withdraw samples, prepare as per the standard procedure, and analyze.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a wrapped (control) and exposed sample.

Data Interpretation and System Suitability

  • System Suitability: Before any sample analysis, the chromatographic system must be equilibrated and its performance verified by injecting the working standard solution multiple times. The key parameters—retention time, peak area, tailing factor, and theoretical plates—must meet the acceptance criteria defined in Table 3. This ensures the system is performing adequately on the day of analysis.

  • Quantification: The concentration of 3-Chloro-N-methylpyrazin-2-amine in the sample is determined by comparing the peak area from the sample chromatogram to the peak area of the reference standard of a known concentration, using an external standard calculation.

  • Impurity Analysis: For related substances, quantification is typically performed using percent area normalization or by using a reference standard for a known impurity if available.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quality control and stability assessment of 3-Chloro-N-methylpyrazin-2-amine. The method is specific, linear, accurate, and precise over a defined range. The comprehensive validation protocol, guided by ICH standards, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. Furthermore, the successful separation of the parent peak from all stress-induced degradants confirms the stability-indicating nature of the assay, making it a valuable tool for monitoring the integrity of this key pharmaceutical intermediate throughout its lifecycle.

References

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  • MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • PubMed. (1989). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • ResearchGate. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Retrieved from [Link]

  • ResearchGate. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (2023). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • Semantic Scholar. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation. Retrieved from [Link]

  • PubChem. (n.d.). 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • Oriental Journal of Chemistry. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

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Application Note: Chromatographic Purification of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 3-Chloro-N-methylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis.[1] Due to its basicity and moderate polarity, this compound presents unique challenges for achieving high purity. We present two robust protocols—one utilizing normal-phase flash chromatography with a modified stationary phase and another employing reverse-phase preparative HPLC with pH control. This guide explains the scientific rationale behind method selection, provides detailed step-by-step protocols, and includes a troubleshooting guide to empower researchers in drug development to achieve optimal separation efficiency and purity.

Introduction: The Imperative for Purity

3-Chloro-N-methylpyrazin-2-amine is a heterocyclic amine whose substituted pyrazine scaffold is a critical building block in medicinal chemistry, particularly in the development of targeted therapies.[1] The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Chromatography is the definitive technique for isolating this compound from reaction byproducts, unreacted starting materials, and other contaminants.[2] This document serves as a practical guide to selecting and optimizing the appropriate chromatographic method.

Compound Analysis & Pre-Chromatographic Strategy

A successful purification strategy begins with understanding the physicochemical properties of the target molecule.

Physicochemical Profile of 3-Chloro-N-methylpyrazin-2-amine:

PropertyValue / CharacteristicRationale for Chromatographic Approach
Molecular Formula C₅H₆ClN₃-
Molecular Weight 143.57 g/mol Suitable for both flash chromatography and preparative HPLC.
Polarity Moderately PolarThe pyrazine ring and amine group confer polarity, making it soluble in organic solvents like DCM, EtOAc, and MeOH. This polarity dictates the choice between normal- and reverse-phase modes.
Basicity (pKa) Estimated 3-5 (Pyrazine N) and ~9 (exocyclic amine)The basic N-methylamino group will strongly interact with acidic silanol groups on standard silica gel, leading to poor peak shape and potential irreversible adsorption.[3] This necessitates either a basic modifier in the mobile phase or a non-acidic stationary phase.
UV Absorbance Aromatic HeterocycleThe pyrazine ring contains a chromophore, making it readily detectable by UV-Vis spectroscopy, typically in the 220-280 nm range.

The primary challenge in purifying 3-Chloro-N-methylpyrazin-2-amine is managing the basicity of the amine group. Standard silica gel chromatography can result in significant peak tailing and yield loss. Therefore, the choice of stationary and mobile phases must be made to mitigate these acidic-basic interactions.[4]

Method Selection: Normal-Phase vs. Reverse-Phase

The choice between normal-phase (NP) and reverse-phase (RP) chromatography depends on the polarity of the target compound relative to its impurities.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is ideal for separating the target compound from less polar impurities. Non-polar compounds elute first.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). It excels at separating the target from more polar impurities. Polar compounds elute first.[5]

For 3-Chloro-N-methylpyrazin-2-amine, both methods are viable but require specific adaptations.

Method_Selection cluster_input Crude Sample Analysis cluster_np Normal-Phase Path cluster_rp Reverse-Phase Path Compound 3-Chloro-N-methylpyrazin-2-amine (Moderately Polar, Basic) Decision Are major impurities more or less polar? Compound->Decision Impurities Analyze Impurity Profile (e.g., via TLC or LC-MS) Impurities->Decision NP_Choice Choose Normal-Phase (for less polar impurities) Decision->NP_Choice Less Polar RP_Choice Choose Reverse-Phase (for more polar impurities) Decision->RP_Choice More Polar NP_Problem Challenge: Basic amine interacts with acidic silica NP_Choice->NP_Problem NP_Solution Solution: Use Amine-Functionalized Silica or add base modifier (Et3N) NP_Problem->NP_Solution RP_Problem Challenge: Ionization of amine affects retention RP_Choice->RP_Problem RP_Solution Solution: Control mobile phase pH (adjust to pH > pKa+2) RP_Problem->RP_Solution

Caption: Decision workflow for chromatographic method selection.

Protocol 1: Normal-Phase Flash Chromatography on Amine-Functionalized Silica

This protocol is recommended when impurities are significantly less polar than the target compound. Using an amine-functionalized stationary phase provides a basic surface that prevents undesirable interactions with the basic analyte, resulting in improved peak shape and recovery without requiring a basic modifier in the mobile phase.[4][6]

NP_Workflow Prep 1. Sample Preparation Dissolve crude product in minimum DCM or loading solvent. Load 2. Column Loading Dry load adsorbed onto silica or direct liquid injection. Prep->Load Equil 3. Column Equilibration Flush with initial mobile phase (e.g., 100% Hexane) for 3-5 CVs. Load->Equil Elute 4. Gradient Elution Run Hexane-EtOAc gradient to elute compounds. Equil->Elute Collect 5. Fraction Collection Collect fractions based on UV detector response (254 nm). Elute->Collect Analyze 6. Fraction Analysis Analyze fractions by TLC or LC-MS to identify pure product. Collect->Analyze Pool 7. Pool & Evaporate Combine pure fractions and remove solvent under vacuum. Analyze->Pool

Caption: Workflow for Normal-Phase Flash Purification.

4.1. Step-by-Step Methodology

  • Sample Preparation: Dissolve the crude 3-Chloro-N-methylpyrazin-2-amine in a minimal volume of dichloromethane (DCM). For "dry loading," add a small amount of silica gel (approx. 1-2x the mass of the crude product) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Selection and Equilibration: Select an amine-functionalized silica flash column. The mass of the stationary phase should be 20 to 100 times the mass of the crude sample. Equilibrate the column with the initial mobile phase (100% Hexane) for at least 3-5 column volumes (CV).

  • Loading: If dry loading, carefully add the prepared powder to the top of the column bed. If liquid loading, inject the dissolved sample directly onto the column.

  • Elution: Elute the column using a linear gradient. Start with a non-polar solvent and gradually increase the concentration of a more polar co-solvent. A typical gradient for pyrazine derivatives is from 100% hexane to a mixture of hexane and ethyl acetate.[7]

  • Fraction Collection: Monitor the column effluent using a UV detector at 254 nm or 280 nm. Collect fractions throughout the run, paying close attention to the peaks detected.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield purified 3-Chloro-N-methylpyrazin-2-amine.

4.2. Recommended Parameters

ParameterSpecificationRationale
Stationary Phase Amine-functionalized Silica GelProvides a basic surface to prevent peak tailing of the basic analyte.[4]
Column Pre-packed flash column (e.g., Biotage® KP-NH)Ensures high resolution and reproducibility.
Mobile Phase A n-HexaneWeak, non-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Stronger, moderately polar solvent.
Gradient 0-50% B over 15 CV, then hold at 50% B for 5 CVA shallow gradient is crucial for separating closely eluting compounds.[8]
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Optimized for separation efficiency and run time.
Detection UV at 254 nm and/or 280 nmThe aromatic pyrazine ring absorbs strongly at these wavelengths.
Sample Loading 1-5% of column massPrevents column overloading and loss of resolution.[9]

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is the method of choice for removing highly polar impurities. The key to success is controlling the mobile phase pH to keep the basic analyte in its neutral, more retentive form.

RP_Workflow Prep 1. Sample Preparation Dissolve crude product in minimum DMSO or mobile phase A. MobilePhase 2. Mobile Phase Prep Prepare aqueous (A) and organic (B) phases. Adjust pH of A to ~11. Prep->MobilePhase Equil 3. Column Equilibration Flush with initial mobile phase (e.g., 95:5 A:B) for 5-10 CVs. MobilePhase->Equil Elute 4. Gradient Elution Run Water-Acetonitrile gradient to elute compounds. Equil->Elute Collect 5. Fraction Collection Collect fractions based on UV detector response (254 nm). Elute->Collect Analyze 6. Fraction Analysis Analyze fractions by analytical RP-HPLC to confirm purity. Collect->Analyze Pool 7. Pool & Isolate Combine pure fractions, neutralize if needed, and extract/lyophilize. Analyze->Pool

Caption: Workflow for Reverse-Phase Preparative HPLC.

5.1. Step-by-Step Methodology

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO, or preferably, in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Mobile Phase Preparation: Prepare an aqueous phase (A) and an organic phase (B). To suppress the ionization of the amine, adjust the pH of the aqueous phase to be at least two units above the pKa of the N-methylamino group.[4] A volatile base like ammonium hydroxide or triethylamine (0.1% v/v) is often used.

  • Column Selection and Equilibration: Select a high-capacity C18 preparative column. Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Elution: Inject the sample and begin a linear gradient, increasing the percentage of the organic mobile phase (B) over time to elute the compound of interest.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal at 254 nm.

  • Analysis: Assess the purity of each collected fraction using analytical RP-HPLC.

  • Product Isolation: Pool the pure fractions. If a non-volatile buffer was used, the product may need to be isolated by liquid-liquid extraction after neutralization. If volatile buffers were used, the solvent can be removed by rotary evaporation and/or lyophilization.

5.2. Recommended Parameters

ParameterSpecificationRationale
Stationary Phase C18-bonded Silica (10-15 µm particle size)Standard for reverse-phase; provides hydrophobic retention.[10]
Column Preparative scale (e.g., 20-50 mm ID)Allows for higher loading capacity.
Mobile Phase A Water with 0.1% Triethylamine (TEA), pH adjusted to ~11High pH ensures the amine is in its neutral, free-base form, increasing retention and improving peak shape.[4]
Mobile Phase B Acetonitrile with 0.1% Triethylamine (TEA)Strong organic solvent for eluting hydrophobic compounds.
Gradient 5-95% B over 30-40 minutesProvides a broad elution window to separate compounds of varying polarity.
Flow Rate Dependent on column ID (e.g., 20-100 mL/min)Scaled to maintain optimal linear velocity for the column diameter.
Detection UV at 254 nmSensitive detection for the pyrazine core.
Sample Loading Determined by a loading study; typically <5% of column capacityMaximizes throughput without sacrificing resolution.

Troubleshooting Common Chromatographic Issues

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing (NP) Strong acid-base interaction between basic amine and acidic silica.Switch to an amine-functionalized or alumina column.[9] Add 0.1-1% triethylamine or ammonia to the mobile phase.[3]
No Elution (NP) Compound is too polar and irreversibly adsorbed.Increase mobile phase polarity drastically (e.g., add methanol). Switch to a more forgiving stationary phase (alumina) or to reverse-phase.[9]
Poor Separation Inappropriate solvent system or gradient. Column overloading.Optimize the mobile phase and gradient slope using analytical HPLC or TLC first. Reduce the amount of sample loaded onto the column.
Broad Peaks (RP) Analyte is partially ionized (mobile phase pH is close to pKa). Secondary interactions with residual silanols.Increase mobile phase pH to >2 units above the amine's pKa.[4] Use a modern, end-capped C18 column. Add a competing base (e.g., 0.1% TEA) to the mobile phase.
Split Peaks Column degradation or void. Sample solvent incompatible with mobile phase.Replace the column. Dissolve the sample in the initial mobile phase whenever possible.

Conclusion

The successful purification of 3-Chloro-N-methylpyrazin-2-amine is readily achievable with a well-designed chromatographic strategy. The choice between normal-phase and reverse-phase chromatography should be dictated by the impurity profile of the crude material. For basic heterocyclic amines like the target compound, mitigating unwanted interactions with the stationary phase is the most critical factor. By employing amine-functionalized silica in normal-phase or carefully controlling pH in reverse-phase, researchers can consistently obtain this vital pharmaceutical intermediate with the high degree of purity required for downstream applications.

References

  • MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541874, 3-chloro-N-methylpropan-1-amine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19773517, 3-Chloro-2-methylpropan-1-amine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12251011, 3-Chloro-5-methylpyridin-2-amine. Available at: [Link]

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • PubChemLite. 2-chloro-n-methylpyridin-3-amine. Available at: [Link]

  • Padrtova, T., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(10), 2657. Available at: [Link]

  • ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Available at: [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102984904, 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine. Available at: [Link]

  • Dong, T. T., & Lee, J. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1549, 211–219. Available at: [Link]

  • Wilkes, R. D., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(32), 4968-4971. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Available at: [Link]

  • Ray, P. C., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12044–12052. Available at: [Link]

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Application Note: A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 3-Chloro-N-methylpyrazin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged structure for targeting the ATP-binding site of kinases.[2] This guide provides an in-depth framework for conducting structure-activity relationship (SAR) studies on analogs of 3-Chloro-N-methylpyrazin-2-amine, a versatile starting scaffold. We present detailed protocols for the strategic synthesis of analog libraries, robust methods for in vitro biological evaluation, and a logical framework for interpreting SAR data to guide the optimization of lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel kinase inhibitors.

Introduction: The Pyrazine Core in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Small molecule inhibitors that compete with ATP for the kinase active site have become a major class of therapeutics.[1] The 2-aminopyrazine motif is frequently found in these inhibitors due to the strategic placement of its nitrogen atoms.[1] Specifically, one of the pyrazine ring nitrogens often acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge" region of the kinase, a key anchoring point for many inhibitors.[2][4]

The 3-Chloro-N-methylpyrazin-2-amine scaffold offers several strategic advantages for drug discovery:

  • The 2-Amino Group: Provides a key hydrogen bond donor and a point for substitution to explore interactions within the active site.

  • The Pyrazine Ring: The N4 nitrogen is perfectly positioned to act as a hinge-binding hydrogen bond acceptor.[5]

  • The 3-Chloro Group: Serves as a versatile chemical handle, allowing for the introduction of a wide range of substituents through well-established cross-coupling reactions to probe different regions of the kinase active site.[6]

This guide will walk through the process of systematically modifying this core to build a comprehensive SAR model.

Strategic Design and Synthesis of Analog Libraries

A successful SAR campaign relies on the efficient and logical synthesis of diverse analogs. The 3-Chloro-N-methylpyrazin-2-amine core allows for diversification at three primary positions: C3, the C2-amine, and the C5/C6 positions of the pyrazine ring.

G StartNode 3-Chloro-N-methylpyrazin-2-amine (Core Scaffold) C3_Node C3 Diversification (e.g., Suzuki, Buchwald-Hartwig) StartNode->C3_Node Protocol 1 C2_Node C2-Amine Diversification (e.g., Alkylation, Acylation) StartNode->C2_Node Protocol 2 Final_Analogs Diverse Analog Library C3_Node->Final_Analogs C2_Node->Final_Analogs C56_Node C5/C6 Diversification (Requires de novo synthesis) C56_Node->Final_Analogs

Caption: Synthetic strategy for analog library generation.

Protocol 1: Synthesis of C3-Aryl Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, making it ideal for replacing the C3-chloro group with various aryl or heteroaryl moieties.[6][7]

Objective: To synthesize a library of 3-aryl-N-methylpyrazin-2-amine analogs.

Materials:

  • 3-Chloro-N-methylpyrazin-2-amine (1.0 eq)

  • Substituted Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 3-Chloro-N-methylpyrazin-2-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Rationale:

  • Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.[8] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step.[9]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

Biological Evaluation: In Vitro Kinase Inhibition

The primary biological readout for an SAR study of kinase inhibitors is the half-maximal inhibitory concentration (IC₅₀). This is determined using an in vitro kinase assay that measures the enzyme's activity in the presence of varying concentrations of the inhibitor.[3] Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are common, robust, and amenable to high-throughput screening.[10]

G Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions Incubate Incubate Kinase, Substrate, & Compound Start->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Stop Stop Reaction & Add Detection Reagent Initiate->Stop Read Read Luminescence on Plate Reader Stop->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: General workflow for an in vitro kinase assay.

Protocol 2: General ATP-Depletion Luminescence Kinase Assay

Objective: To determine the IC₅₀ value of synthesized analogs against a target kinase (e.g., PIM-1).

Materials:

  • 384-well white assay plates

  • Recombinant human kinase (e.g., PIM-1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP solution (at the Kₘ concentration for the kinase)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Test compounds serially diluted in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®, Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each concentration of the serially diluted test compounds into the wells of the 384-well plate. Include wells for a positive control (no inhibitor, 0% inhibition) and a negative control (no kinase, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in kinase assay buffer. Add this mix to all wells except the negative controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence signal. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Self-Validation & Rationale:

  • Rationale: Using ATP at its Kₘ concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[1] The pre-incubation step ensures that the binding between the inhibitor and the kinase reaches equilibrium before the reaction starts.

  • Validation: The quality of the assay is validated by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

Establishing the Structure-Activity Relationship (SAR)

The core of the study is to correlate the structural modifications of the analogs with their biological activity (IC₅₀ values). By systematically analyzing the data, researchers can deduce which chemical features are essential for potency.[11][12]

Hypothetical SAR Data & Analysis

The following tables present plausible SAR data for analogs of 3-Chloro-N-methylpyrazin-2-amine against a hypothetical kinase target, "TestKinase".

Table 1: SAR of C3-Substituted Analogs

Compound ID C3-Substituent (R¹) TestKinase IC₅₀ (nM) Scientist's Notes
Core -Cl 5,200 Starting point; weak activity.
1a -Phenyl 850 Introduction of an aryl group improves potency.
1b -4-Methoxyphenyl 350 Electron-donating group in the para position is favorable.
1c -4-Fluorophenyl 780 Electron-withdrawing group is slightly less favorable than phenyl.
1d -3-Aminophenyl 120 Potential for an additional H-bond with the enzyme backbone.

| 1e | -Cyclohexyl | 2,100 | Saturated ring is less effective than an aromatic ring. |

Analysis of C3 Position: The data suggests a preference for an aromatic ring at the C3 position, likely engaging in hydrophobic or π-stacking interactions within the active site. The substitution on this phenyl ring is critical; an electron-donating methoxy group or a hydrogen-bond-donating amino group significantly enhances potency, indicating a specific pocket that can be exploited.[13]

Table 2: SAR of C2-Amine Substituted Analogs (R²)

Compound ID C2-Substituent TestKinase IC₅₀ (nM) Scientist's Notes
2a -NH₂ (R² = H) 950 Removal of methyl group is tolerated.
Core-Me -NHCH₃ (R² = Me) 850 The N-methyl group is slightly beneficial.
2b -NHCH₂CH₃ (R² = Et) 1,500 Larger alkyl groups decrease activity, suggesting steric hindrance.

| 2c | -N(CH₃)₂ | >10,000 | Loss of the N-H hydrogen bond donor is detrimental. |

Analysis of C2 Position: The secondary amine (-NHR) at the C2 position is crucial for activity. The N-H proton likely acts as a hydrogen bond donor. While small alkyl groups like methyl are tolerated, larger groups are detrimental. Complete removal of the N-H proton by converting it to a tertiary amine (2c) abolishes activity, confirming the importance of this hydrogen bond.[5]

Advanced SAR: Pharmacophore Modeling

Based on the SAR data, a pharmacophore model can be generated. This model represents the key electronic and steric features necessary for optimal interaction with the biological target.[14]

Caption: Hypothetical pharmacophore model for TestKinase inhibitors.

This model visualizes the key SAR findings:

  • Hydrogen Bond Acceptor (Red): Corresponding to the N4 of the pyrazine ring for hinge binding.

  • Hydrogen Bond Donor (Blue): The essential N-H of the 2-amino group.

  • Hydrophobic/Aromatic Feature (Green): The required aryl group at the C3 position.

  • H-Bond Acceptor/Donor (Double Circle Blue): A favorable interaction point on the C3-aryl substituent (e.g., the amino group of compound 1d ).

  • Steric Exclusion Sphere (Yellow/Dashed): A region where bulky groups (like the ethyl in 2b ) reduce activity.

Conclusion and Future Directions

This guide outlines a systematic approach to performing SAR studies on 3-Chloro-N-methylpyrazin-2-amine analogs. By combining strategic synthesis with robust biological testing, researchers can efficiently build a detailed understanding of the molecular requirements for potent kinase inhibition. The hypothetical data presented herein illustrates that optimal activity requires a C3-substituted aryl ring with hydrogen bonding potential, and a secondary amine at the C2 position capable of donating a hydrogen bond. Future work should focus on synthesizing analogs that further probe the C3-aryl pocket and optimizing pharmacokinetic properties to develop promising preclinical candidates.

References

  • Al-Hadiya, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. Available at: [Link]

  • Al-Hadiya, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Basf Aktiengesellschaft. (1985). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. Google Patents.
  • Sui, Y., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at: [Link]

  • Hegde, M., & Schulze, J. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Poon, D., & Kaila, N. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

  • Winnek, P. S. (1946). Preparation of 2-aminopyrazine. Google Patents.
  • Verma, R., & Thuaud, F. (2017). In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • Unnamatla, S., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

  • Li, Z. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Anggoro, D., et al. (2020). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. PubMed. Available at: [Link]

  • The United States of America as represented by the Secretary of the Army. (2016). Synthesis of substituted pyrazines. Google Patents.
  • Hegde, M., & Schulze, J. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Zhang, T., et al. (2023). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing. Available at: [Link]

  • Szabó, K. I., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Available at: [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Zhang, T., et al. (2022). How Ligands Interact with the Kinase Hinge. ChemRxiv. Available at: [Link]

  • Singh, U. P., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ResearchGate. Available at: [Link]

  • Wagner, T., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Available at: [Link]

  • da Silva, A. C. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-Chloro-N-methylpyrazin-2-amine?

A1: The most common and direct method for synthesizing 3-Chloro-N-methylpyrazin-2-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyrazine with methylamine.[1][2] In this reaction, one of the chlorine atoms on the pyrazine ring is selectively displaced by the methylamino group. The selectivity of this reaction is crucial for achieving a high yield of the desired monosubstituted product.

Q2: I am getting a significant amount of a disubstituted byproduct. How can I improve the selectivity for the mono-amination product?

A2: The formation of 2,3-bis(N-methylamino)pyrazine is a common issue and arises from the further reaction of the desired product with methylamine. To enhance selectivity, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of 2,3-dichloropyrazine relative to methylamine can limit the formation of the disubstituted product.

  • Slow Addition of Methylamine: Adding the methylamine solution dropwise to the solution of 2,3-dichloropyrazine at a controlled temperature can help maintain a low concentration of the amine nucleophile, thus favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate, but can significantly improve selectivity. The activation energy for the second substitution is generally lower than the first, so lower temperatures will disproportionately slow down the formation of the disubstituted byproduct.

Q3: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?

A3: The choice of reaction conditions is critical for maximizing yield and purity.

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are generally effective at dissolving the reactants and facilitating the SNAr reaction.[1] Alcohols like ethanol or methanol can also be used.

  • Base: A non-nucleophilic base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] The presence of a base prevents the protonation of the methylamine, which would render it non-nucleophilic.

  • Temperature: The optimal temperature is a balance between reaction rate and selectivity. A common starting point is refluxing in THF (around 66 °C).[1] However, optimization may require screening temperatures from room temperature up to the boiling point of the chosen solvent.

Q4: My reaction is sluggish and the conversion is low. What can I do to improve the reaction rate?

A4: If you are experiencing low conversion, several factors could be at play:

  • Purity of Reactants: Ensure that your 2,3-dichloropyrazine is pure. Impurities can inhibit the reaction. The methylamine solution should also be of the correct concentration.

  • Moisture: The presence of water can potentially lead to side reactions, such as the hydrolysis of the starting material. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[1]

  • Insufficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if reactants have limited solubility.

  • Elevated Temperature: While lower temperatures favor selectivity, a modest increase in temperature can significantly improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid excessive byproduct formation.

  • Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields for similar amination reactions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Incomplete reaction.2. Formation of side products.3. Product loss during workup and purification.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and confirm the consumption of the starting material.2. Optimize Conditions: Refer to the FAQs on improving selectivity and reaction rate. Consider a thorough optimization of temperature, solvent, and base.3. Workup/Purification: If the product is water-soluble, significant loss can occur during aqueous extraction. Minimize aqueous washes or use a continuous liquid-liquid extractor. For purification, carefully select the solvent system for recrystallization or column chromatography to ensure good separation and recovery.
Formation of Multiple Unidentified Spots on TLC 1. Degradation of starting material or product.2. Competing side reactions.1. Milder Conditions: High temperatures or prolonged reaction times can lead to decomposition. Try running the reaction at a lower temperature for a longer period.[1]2. Inert Atmosphere: Exclude oxygen by running the reaction under nitrogen or argon, as pyrazine rings can be susceptible to oxidation under certain conditions.
Difficulty in Product Purification 1. Co-elution of product and impurities during chromatography.2. Product oiling out during recrystallization.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.2. Recrystallization Solvent Screening: Test a variety of single and mixed solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Conventional Heating Method for 3-Chloro-N-methylpyrazin-2-amine Synthesis

This protocol provides a general procedure for the synthesis via a conventional heating method.[1]

Materials:

  • 2,3-Dichloropyrazine

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Slowly add the methylamine solution (1.0 eq) to the stirred mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 66-70°C) and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Synthesis and Troubleshooting

Reaction Scheme

G 2,3-Dichloropyrazine 2,3-Dichloropyrazine 3-Chloro-N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine 2,3-Dichloropyrazine->3-Chloro-N-methylpyrazin-2-amine  + CH3NH2  + Base (e.g., TEA)  Solvent (e.g., THF), Δ 2,3-bis(N-methylamino)pyrazine Disubstituted Byproduct 3-Chloro-N-methylpyrazin-2-amine->2,3-bis(N-methylamino)pyrazine  + CH3NH2 (excess) G start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low side_products Significant Side Products check_conversion->side_products Complete, but impure purification_issue Purification Difficulty check_conversion->purification_issue Complete, good purity, but low isolated yield increase_temp Increase Temperature or Reaction Time incomplete->increase_temp check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents lower_temp Lower Reaction Temperature side_products->lower_temp slow_addition Slowly Add Methylamine side_products->slow_addition optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography screen_solvents Screen Recrystallization Solvents purification_issue->screen_solvents

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Process for the preparation of 2, 3-dichloropyrazine.
  • 2, 3- and 2, 6-dichloropyrazine by chlorination.
  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Thieme Connect. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Reactions of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 3-Chloro-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during key transformations, providing in-depth, evidence-based troubleshooting strategies and frequently asked questions in a direct Q&A format. Our goal is to empower you with the scientific understanding to diagnose and resolve experimental hurdles effectively.

I. Understanding the Reactivity of 3-Chloro-N-methylpyrazin-2-amine

3-Chloro-N-methylpyrazin-2-amine is a valuable intermediate in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its reactivity is primarily governed by the electron-deficient nature of the pyrazine ring and the presence of two key functional groups: a reactive chlorine atom susceptible to displacement and a secondary N-methylamino group. The interplay of these features dictates its behavior in common cross-coupling reactions.

II. Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When using 3-Chloro-N-methylpyrazin-2-amine, the goal is typically to replace the chlorine atom with an aryl or heteroaryl group.

Question 1: My Suzuki-Miyaura reaction with 3-Chloro-N-methylpyrazin-2-amine is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The 2-amino group on the pyrazine ring can chelate to the palladium center, potentially hindering the catalytic cycle.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step and prevent catalyst inhibition. Pre-formed palladium precatalysts, like XPhos Pd G2 or G3, are often more effective than generating the active catalyst in situ.[3]

  • Inadequate Base: The choice and strength of the base are critical for the transmetalation step.

    • Solution: Screen different bases. While aqueous potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, especially for less reactive boronic acids.[4] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.

  • Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or ethanol is often effective.[5] For substrates with poor solubility, consider using a higher boiling point solvent like DMF, but be mindful of potential side reactions at elevated temperatures.

  • Reaction Temperature: The C-Cl bond of a chloropyrazine is less reactive than a C-Br or C-I bond, often requiring higher temperatures for oxidative addition.[6]

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Monitor the reaction for decomposition of starting material or product. Microwave irradiation can sometimes provide a significant rate enhancement and improve yields.[6]

  • Degassing: Incomplete removal of oxygen can lead to oxidation of the phosphine ligand and the palladium catalyst, as well as promoting homocoupling of the boronic acid.

    • Solution: Ensure thorough degassing of the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.

dot

Troubleshooting Suzuki Coupling cluster_solutions Solutions Start Low/No Yield Catalyst Catalyst Deactivation Start->Catalyst Base Inadequate Base Start->Base Solvent Solvent Issues Start->Solvent Temp Suboptimal Temperature Start->Temp Degas Poor Degassing Start->Degas Sol_Catalyst Use bulky ligands (XPhos, SPhos) Use precatalysts Catalyst->Sol_Catalyst Sol_Base Screen stronger bases (Cs₂CO₃, K₃PO₄) Base->Sol_Base Sol_Solvent Use solvent mixtures (Toluene/H₂O) Consider DMF for solubility Solvent->Sol_Solvent Sol_Temp Increase temperature (80-110°C) Try microwave heating Temp->Sol_Temp Sol_Degas Thorough degassing (Ar/N₂ bubble) Freeze-pump-thaw Degas->Sol_Degas

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Question 2: I am observing significant amounts of a byproduct that appears to be the starting material with the chlorine atom replaced by a hydrogen. What is happening and how can I prevent it?

Answer:

This side product is the result of a dehalogenation reaction, a common issue in cross-coupling chemistry.

Potential Cause & Prevention:

  • Protodeboronation of the Boronic Acid: The boronic acid can react with water or other protic sources in the presence of base to be converted back to the corresponding arene. This reduces the concentration of the active coupling partner.

    • Solution: Use anhydrous solvents and reagents if possible. Alternatively, using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they are generally more stable.

  • Hydrodehalogenation of the Starting Material: The palladium catalyst can facilitate the reduction of the C-Cl bond.

    • Solution: The choice of ligand and base can influence the rate of this side reaction. Screening different conditions, as outlined in the previous question, can help identify a system that favors the cross-coupling pathway. Ensure that your reaction is not running for an excessively long time after the starting material has been consumed, as this can lead to product degradation and side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-5 mol%)Air- and moisture-stable precatalyst that reliably generates the active catalytic species.[3]
Ligand XPhos (1.2-2 eq. to Pd)Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Stronger, non-aqueous bases can be more effective for challenging couplings.[4]
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1)Aprotic/protic mixture aids in dissolving both organic and inorganic reagents.[5]
Temperature 90-110 °CHigher temperatures are often required for the activation of aryl chlorides.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst and ligand oxidation.

III. Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds, allowing for the coupling of an amine with the chloro-pyrazine core.

Question 3: My Buchwald-Hartwig amination of 3-Chloro-N-methylpyrazin-2-amine is sluggish and gives a complex mixture of products. What should I investigate?

Answer:

The challenges in Buchwald-Hartwig aminations of this substrate are often related to the nucleophilicity of the coupling partners and potential side reactions.

Potential Causes & Troubleshooting Steps:

  • Aryl Chloride Reactivity: As with Suzuki couplings, aryl chlorides are less reactive than bromides or iodides.[7]

    • Solution: Employ a highly active catalyst system. Modern Buchwald ligands like BrettPhos, RuPhos, or Josiphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often necessary. Using a pre-formed catalyst can also be beneficial.[8]

  • Base Sensitivity: The use of strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is common, but can lead to decomposition of sensitive substrates or products.

    • Solution: Carefully screen the base. While strong bases are often required, weaker bases like K₂CO₃ or Cs₂CO₃ might be sufficient with a highly active catalyst system, especially at higher temperatures.

  • Competing Nucleophiles: The starting material itself contains an N-methylamino group, which could potentially compete in the coupling reaction, leading to dimerization or oligomerization, although this is less likely due to steric hindrance and electronic effects.

    • Solution: This is generally a minor concern. However, if dimerization is suspected, using a more dilute reaction setup might disfavor this bimolecular side reaction.

  • N-Demethylation of the Product: Under certain conditions, the N-methyl group of the desired product could be cleaved.[9]

    • Solution: This is more likely to occur with certain catalyst systems or at very high temperatures. If N-demethylation is observed, try lowering the reaction temperature and screening different ligands.

dot

Troubleshooting Buchwald-Hartwig cluster_solutions_bh Solutions Start Sluggish Reaction/ Complex Mixture Reactivity Low Aryl Chloride Reactivity Start->Reactivity Base_Sens Base Sensitivity Start->Base_Sens Side_Rxn Potential Side Reactions Start->Side_Rxn Sol_Reactivity Use highly active catalysts (e.g., BrettPhos, RuPhos) Reactivity->Sol_Reactivity Sol_Base_Sens Screen different bases (NaOtBu, LHMDS, Cs₂CO₃) Base_Sens->Sol_Base_Sens Sol_Side_Rxn Monitor for dimerization and N-demethylation Side_Rxn->Sol_Side_Rxn

Caption: Key areas to investigate for problematic Buchwald-Hartwig reactions.

IV. General FAQs and Troubleshooting

Question 4: I am concerned about the stability of 3-Chloro-N-methylpyrazin-2-amine under my reaction conditions, particularly with strong bases. Is hydrolysis of the chlorine a major concern?

Answer:

Hydrolysis of the chloro group to a hydroxyl group can occur, especially in the presence of a strong base and water at elevated temperatures. The electron-deficient nature of the pyrazine ring makes the chlorine susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide.

Prevention:

  • Anhydrous Conditions: When using strong bases, it is advisable to use anhydrous solvents and reagents to minimize the concentration of water.

  • Weaker Bases: If possible, use weaker inorganic bases like K₂CO₃ or K₃PO₄, which are less likely to promote hydrolysis.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this will accelerate the rate of hydrolysis.[10]

Question 5: I suspect that N-demethylation of my starting material or product is occurring. How can I confirm this and prevent it?

Answer:

N-demethylation is a known metabolic pathway for N-methylamines and can also occur under certain synthetic conditions, often involving oxidative processes.[9]

Confirmation and Prevention:

  • Mass Spectrometry: The most straightforward way to confirm N-demethylation is by mass spectrometry of your crude reaction mixture. Look for a mass corresponding to the loss of a methyl group (M-14).

  • Inert Atmosphere: As oxidative processes can contribute to N-demethylation, maintaining a strictly inert atmosphere throughout the reaction is crucial.

  • Catalyst Choice: Some transition metal catalysts are known to facilitate N-dealkylation.[2] If this is a persistent issue, screening different palladium sources and ligands may be necessary.

Question 6: What are the best practices for purifying the products of these reactions?

Answer:

The purification of pyrazine derivatives can sometimes be challenging due to their polarity and potential to chelate to silica gel.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Normal Phase: Use a gradient elution, starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol. To reduce tailing on silica gel, it can be beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[11]

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be more effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Acid-Base Extraction: The basic nitrogen atoms on the pyrazine ring allow for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow for extraction of the pure product back into an organic solvent.[12]

V. References

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). IntechOpen.

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • N-Dealkylation of Amines. (2022). Molecules. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Molecules. [Link]

  • 3-Chloro-5-methylpyrazin-2-amine. (n.d.). MySkinRecipes. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc.. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Introduction to 3-Chloro-N-methylpyrazin-2-amine

3-Chloro-N-methylpyrazin-2-amine is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its reactivity is characterized by the electron-deficient pyrazine ring, the reactive chlorine atom susceptible to nucleophilic substitution and cross-coupling reactions, and the secondary amine that can also participate in various transformations. Understanding the interplay of these functional groups is crucial for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-Chloro-N-methylpyrazin-2-amine?

A1: The synthesis typically involves a multi-step process. A common conceptual pathway starts from a commercially available aminopyrazine, followed by chlorination and subsequent N-methylation, or vice versa. The specific choice of reagents and reaction conditions at each step is critical to avoid side reactions and maximize yield.

Q2: What are the main stability concerns with 3-Chloro-N-methylpyrazin-2-amine?

A2: 3-Chloro-N-methylpyrazin-2-amine is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to decomposition or hydrolysis of the chloro group. It is advisable to store the compound in a cool, dry place, protected from light.

Q3: How can I purify 3-Chloro-N-methylpyrazin-2-amine effectively?

A3: Due to the presence of the amine group, this compound is polar. Purification can often be achieved using silica gel column chromatography.[1] A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. For highly polar impurities, reversed-phase chromatography or the use of an amine-functionalized silica gel column might be beneficial.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and reactions of 3-Chloro-N-methylpyrazin-2-amine.

Part 1: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

A common synthetic challenge is achieving selective mono-N-methylation of 3-chloropyrazin-2-amine.

Problem 1: Low yield and formation of di-methylated byproduct during N-methylation.

  • Causality: The N-methylated product, 3-Chloro-N-methylpyrazin-2-amine, can be more nucleophilic than the starting primary amine, leading to a second methylation reaction. This is a common issue in N-methylation of amines.[2][3]

  • Troubleshooting Workflow:

    start Low Yield & Di-methylation reagent Choice of Methylating Agent start->reagent base Base Selection start->base temp Reaction Temperature start->temp sol1 Use a less reactive methylating agent (e.g., methyl iodide vs. dimethyl sulfate). reagent->sol1 sol2 Employ a bulky methylating agent to hinder the second methylation.[4] reagent->sol2 sol3 Use a weaker base (e.g., K2CO3 vs. NaH) to control the concentration of the deprotonated amine. base->sol3 sol4 Perform the reaction at a lower temperature to improve selectivity. temp->sol4

    Caption: Troubleshooting N-methylation selectivity.

  • Detailed Protocol for Selective Mono-N-methylation:

    StepProcedureRationale
    1Dissolve 3-chloropyrazin-2-amine in a suitable aprotic solvent (e.g., THF, DMF).Ensures homogeneity of the reaction mixture.
    2Add a mild base, such as potassium carbonate (K₂CO₃).A weaker base can help to control the rate of deprotonation and reduce over-methylation.
    3Cool the reaction mixture to 0 °C.Lowering the temperature can enhance the selectivity of the reaction.
    4Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent (e.g., methyl iodide).Slow addition helps to maintain a low concentration of the reactive methylating agent, favoring mono-methylation.
    5Monitor the reaction progress by TLC or LC-MS.Allows for timely quenching of the reaction upon consumption of the starting material to prevent byproduct formation.
    6Upon completion, quench the reaction with water and extract the product with an organic solvent.Standard workup procedure to isolate the product.
Part 2: Downstream Reactions of 3-Chloro-N-methylpyrazin-2-amine

A frequent application of this intermediate is in palladium-catalyzed cross-coupling reactions.

Problem 2: Low yield in Suzuki-Miyaura coupling reactions.

  • Causality: The electron-deficient nature of the pyrazine ring can make oxidative addition of palladium challenging. Furthermore, the presence of the basic nitrogen atoms in the ring and the amino group can lead to catalyst inhibition. Common byproducts can also arise from homocoupling of the boronic acid or protodeboronation.[4][5]

  • Troubleshooting Strategies:

ParameterRecommendationScientific Rationale
Catalyst System Use a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).[6][7]Bulky, electron-rich ligands promote the reductive elimination step and stabilize the active Pd(0) species, which is crucial for the challenging oxidative addition to electron-deficient heteroaryl chlorides.[7][8]
Base Screen different bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.The choice of base is critical and substrate-dependent. A base that is too strong can lead to decomposition, while one that is too weak may result in a sluggish reaction.[6]
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, DME, or THF) and water is often effective.Water can aid in the dissolution of the base and facilitate the transmetalation step.
Temperature Optimize the reaction temperature, typically between 80-120 °C.Higher temperatures are often required to drive the oxidative addition of the aryl chloride.
  • Logical Workflow for Suzuki-Miyaura Optimization:

    start Low Suzuki Coupling Yield catalyst Evaluate Catalyst System start->catalyst base Screen Bases catalyst->base solvent Optimize Solvent base->solvent temp Adjust Temperature solvent->temp

    Caption: Optimization workflow for Suzuki coupling.

Problem 3: Challenges in Buchwald-Hartwig amination.

  • Causality: Similar to Suzuki coupling, the electron-deficient nature of the substrate and potential for catalyst inhibition by the nitrogen atoms can lead to low yields. The choice of ligand and base is paramount for a successful transformation.[6][7]

  • Troubleshooting Recommendations:

    • Ligand Selection: For coupling with primary amines, ligands such as BrettPhos are often a good starting point. For secondary amines, RuPhos can be effective.[9]

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly employed. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[9]

    • Catalyst Pre-activation: In some cases, pre-stirring the palladium source, ligand, and base before adding the amine and aryl halide can improve the reaction outcome by ensuring the formation of the active catalytic species.[9]

References

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, March 15). PubMed. Retrieved January 24, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 24, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved January 24, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR. Retrieved January 24, 2026, from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). arkat usa. Retrieved January 24, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved January 24, 2026, from [Link]

  • 2-Amino-3-chloropyrazine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines BY GEORGE. (n.d.). Tripod.com. Retrieved January 24, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 24, 2026, from [Link]

  • Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Functional Selectivity Revealed by N-Methylation Scanning of Human Urotensin II and Related Peptides. (2019, February 14). PubMed. Retrieved January 24, 2026, from [Link]

  • Strategies for protein purification. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 24, 2026, from [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved January 24, 2026, from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters - ACS Publications. Retrieved January 24, 2026, from [Link]

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Technical Support Center: Purification of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Chloro-N-methylpyrazin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block and facing challenges in achieving the desired purity. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of 3-Chloro-N-methylpyrazin-2-amine is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common purification hurdles. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.

Part 1: Understanding the Challenges

The purification of 3-Chloro-N-methylpyrazin-2-amine can be complicated by several factors inherent to its structure and common synthetic routes. The pyrazine ring is electron-deficient, and the presence of both an amine and a chloro substituent introduces a unique reactivity profile that can lead to specific impurities.[1][2]

Common Sources of Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Over-reaction or Side-products: The formation of di-substituted pyrazines or other side-products is a common issue, especially under harsh reaction conditions.[3]

  • Reagents and Catalysts: Residual catalysts, bases, or solvents from the reaction can contaminate the final product.

  • Degradation Products: The compound may be sensitive to certain conditions, leading to degradation.

A logical workflow for addressing these purification challenges is essential for an efficient and effective outcome.

A Crude 3-Chloro-N-methylpyrazin-2-amine B Initial Purity Assessment (e.g., TLC, LC-MS) A->B C Identify Major Impurities B->C D Select Purification Strategy C->D E Recrystallization D->E Crystalline Solid Polarity difference F Column Chromatography D->F Amorphous Solid or Oily Product Close polarity of impurities G Acid-Base Extraction D->G Acidic or Basic Impurities H Purity Analysis of Fractions/Crystals E->H F->H G->H I Combine Pure Fractions/Collect Crystals H->I J Final Purity Verification (e.g., HPLC, qNMR) I->J K Pure Product (>98%) J->K

Caption: A decision-making workflow for the purification of 3-Chloro-N-methylpyrazin-2-amine.

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of 3-Chloro-N-methylpyrazin-2-amine in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is too high or the compound is impure.

  • Causality: The high concentration of impurities can depress the melting point of your compound, leading to a low-melting eutectic mixture.

  • Troubleshooting Steps:

    • Lower the Temperature: Reheat the solution until it is homogeneous, then allow it to cool more slowly. Vigorous stirring during cooling can sometimes promote crystallization.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oily mixture and see if it redissolves. Then, cool slowly.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[4] For 3-Chloro-N-methylpyrazin-2-amine, a good starting point for a solvent pair would be methanol/water or ethyl acetate/hexane.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I am getting very low recovery from recrystallization. How can I improve the yield?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot and insoluble when cold.[5] If the compound remains significantly soluble at low temperatures, it will be lost in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

    • Solvent Selection: Re-evaluate your choice of solvent. A different solvent or solvent pair may offer a better solubility profile.

    • Evaporate Excess Solvent: If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point.

    • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Challenges

Q3: My compound is not separating from an impurity on the silica gel column. What can I do?

A3: Poor separation in column chromatography is typically due to an inappropriate solvent system or improper column packing.

  • Causality: Silica gel is a polar stationary phase.[6] For effective separation, there must be a sufficient difference in the affinity of your compound and its impurities for the silica gel, which is modulated by the polarity of the mobile phase (eluent).

  • Troubleshooting Steps:

    • Optimize the Eluent: The key to good separation is choosing the right eluent. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal eluent should give your product an Rf value of around 0.3-0.4 and show good separation from the impurity spots. For a compound like 3-Chloro-N-methylpyrazin-2-amine, start with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradually increase the proportion of the polar solvent.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased during the separation, can improve the resolution of closely eluting compounds.

    • Check Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.

    • Sample Loading: Load the sample in a concentrated solution using the minimum amount of solvent to ensure a narrow starting band.

Q4: My compound appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A4: Amines can sometimes interact with the acidic surface of silica gel, leading to degradation or irreversible adsorption.

  • Causality: The silica gel surface has acidic silanol groups (Si-OH) that can protonate basic compounds like amines, causing them to bind strongly to the column or catalyze degradation reactions.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and prevent tailing and degradation of the amine.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[6]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying crystalline solids with impurities of different polarity.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude 3-Chloro-N-methylpyrazin-2-amine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating compounds with close polarities or for purifying oils and amorphous solids.

  • Eluent Selection:

    • Using TLC, find a solvent system that provides a good separation between your product and impurities, with an Rf of ~0.3 for the product. A common starting point is a gradient of ethyl acetate in hexanes.

    • Consider adding 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (wet packing is often preferred).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Select Eluent (TLC) B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: A streamlined workflow for flash column chromatography.

Part 4: Purity Assessment

After purification, it is crucial to accurately determine the purity of your 3-Chloro-N-methylpyrazin-2-amine.

Analytical Method Purpose Typical Performance
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.[7]Linearity (R²) > 0.999, Accuracy (% Recovery) 98.0 - 102.0%, Precision (% RSD) < 2.0%.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.[7]Capable of detecting impurities at low levels (ppm).
Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation and purity assessment against a known standard (qNMR).[8]Provides structural information and can determine purity with high accuracy when using an internal standard.[8]

Disclaimer: The information provided in this document is for research and development purposes only. All protocols should be adapted to your specific experimental conditions and performed in a controlled laboratory setting by qualified personnel.

References

  • U.S.
  • "3-Chloro-5-methylpyrazin-2-amine," MySkinRecipes. [Link]

  • Chinese Patent CN102234236A, "Synthetic method of 3-chloro-2-methylaniline," Google P
  • "Synthesis, Characterisation of Some Novel Purine Derivatives," Journal of Chemical and Pharmaceutical Sciences. [Link]

  • "3-Chloro-2-methylaniline," PubChem, National Institutes of Health. [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • "How to recrystallization amine compound and it is not soluble in common organic solvents," ResearchGate. [Link]

  • U.S.
  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF," ResearchGate. [Link]

  • "3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine," PubChem, National Institutes of Health. [Link]

  • "Column chromatography," Columbia University. [Link]

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry. [Link]

  • "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," MDPI. [Link]

  • Haviernik, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2243. [Link]

  • Chylewska, A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(15), 4443. [Link]

  • "How to Carry Out a Recrystallization," YouTube, 2013. [Link]

  • "α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine," ResearchGate. [Link]

  • "Column Chromatography," YouTube, 2019. [Link]

  • "2-Amino-3-methylpyridine," PubChem, National Institutes of Health. [Link]

  • "3-Amino-2-chloro-4-methylpyridine," PubChem, National Institutes of Health. [Link]

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Navigating the Nuances of 3-Chloro-N-methylpyrazin-2-amine Recrystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recrystallization of 3-Chloro-N-methylpyrazin-2-amine. As a Senior Application Scientist, this document synthesizes technical expertise and practical field insights to address common issues and provide robust, scientifically grounded solutions.

Introduction: The Crystallization Challenge

3-Chloro-N-methylpyrazin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification via recrystallization is a critical step to ensure the desired purity for subsequent reactions. However, the unique electronic and steric properties of this substituted pyrazine can present several challenges, leading to issues such as oiling out, poor crystal formation, and low recovery. This guide provides a structured approach to troubleshooting these common problems.

Core Principles of Recrystallization

Successful recrystallization hinges on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures. The ideal solvent should fully dissolve the compound at an elevated temperature while being a poor solvent for it at lower temperatures, allowing for the formation of a pure crystalline lattice upon cooling. Impurities should either remain in solution or be insoluble at high temperatures.[2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth.

Troubleshooting Strategies:

  • Lower the Initial Dissolution Temperature: If possible, use a solvent with a lower boiling point. For a related compound, 3-chloro-5-methylpyrazin-2-amine, the boiling point is noted as 252.3°C, suggesting the target compound also has a relatively high boiling point.[1] However, if you are using a very high-boiling solvent, switching to one with a lower boiling point can prevent the compound from melting in the solution.

  • Solvent System Modification:

    • Increase Solvent Volume: Oiling out can be a sign of excessive supersaturation. Try using a larger volume of the same solvent to dissolve the compound.

    • Introduce a Co-solvent (Anti-solvent): A common and effective technique is to dissolve the compound in a "good" solvent at a warm temperature and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For a somewhat non-polar compound like this (a related ethyl analog has a calculated logP of 0.786), a good solvent might be a polar one like ethanol or ethyl acetate, with a non-polar anti-solvent like hexane or heptane.

  • Controlled Cooling:

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. You can further insulate the flask to slow the cooling rate.

    • Avoid Rapid Chilling: Do not immediately place the hot flask in an ice bath, as this promotes rapid precipitation and oiling out.

  • Scratching and Seeding:

    • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled, supersaturated solution to initiate crystallization.

Experimental Workflow for Overcoming Oiling Out:

Caption: Troubleshooting workflow for "oiling out".

Q2: I'm getting very low recovery of my recrystallized product. What are the likely causes and solutions?

A2: Maximizing Yield in Recrystallization

Low recovery can stem from several factors, from using an inappropriate solvent to premature crystallization during filtration.

Troubleshooting Strategies:

  • Re-evaluate Your Solvent Choice:

    • Excessive Solubility at Low Temperature: If your compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount in the mother liquor. You may need to screen for a solvent in which your compound has lower solubility at cold temperatures.

    • Solvent Screening: A systematic approach to solvent selection is crucial. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will show a significant increase in solubility with temperature.

Solvent ClassExamplesSuitability for 3-Chloro-N-methylpyrazin-2-amine (Predicted)
AlcoholsMethanol, Ethanol, IsopropanolGood starting point. A related compound is soluble in methanol.[3]
EstersEthyl acetateOften a good choice for moderately polar compounds.
HydrocarbonsHexane, Heptane, TolueneLikely to be poor solvents at room temperature, but could be effective as anti-solvents.
EthersDiethyl ether, THFMay be too good of a solvent, leading to low recovery.
  • Optimize the Solvent Volume: Using too much solvent will result in a solution that is not saturated enough for crystallization to occur efficiently upon cooling, leading to low yields. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Prevent Premature Crystallization:

    • Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, do it quickly and keep the solution and filtration apparatus hot. Using a pre-heated funnel and filter flask can prevent the product from crystallizing on the filter paper.

    • Use of a Stemless Funnel: This can prevent clogging that may occur if crystals form in the narrow stem of a standard funnel.

  • Ensure Complete Crystallization:

    • Sufficient Cooling Time: Allow adequate time for the solution to cool and for crystallization to complete.

    • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and increase the yield.

  • Washing the Crystals:

    • Use Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Using room temperature or warm solvent will dissolve some of your product.

Logical Relationship for Improving Yield:

G cluster_0 Solvent Selection cluster_1 Process Optimization a Ideal Solubility Profile b Minimal Hot Solvent a->b determines c Slow, Complete Cooling b->c enables d Efficient Filtration c->d precedes e Cold Solvent Wash d->e followed by f High Recovery e->f leads to

Caption: Key factors influencing high recovery in recrystallization.

Q3: My recrystallized product is still impure. How can I improve the purity?

A3: Enhancing Purification Efficiency

The presence of impurities after recrystallization suggests that the chosen solvent is not effectively differentiating between your product and the contaminants.

Troubleshooting Strategies:

  • Assess the Nature of the Impurity:

    • Similar Solubility Profile: If the impurity has a similar solubility profile to your product in the chosen solvent, it will co-crystallize. A different solvent or solvent system is necessary.

    • Insoluble Impurities: If you have solid impurities that are insoluble in the hot solvent, you must perform a hot filtration before cooling.

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Activated Carbon Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Use sparingly, as it can also adsorb your product.

  • Alternative Purification Methods:

    • Column Chromatography: For difficult separations, silica gel column chromatography may be necessary. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a common choice for compounds of moderate polarity.

    • Acid-Base Extraction: As an amine, your compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This can be used to separate it from non-basic impurities. After separation, the free amine can be regenerated by adding a base (e.g., NaOH).

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) until the free amine precipitates or can be extracted.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

  • The resulting solid can then be recrystallized using an appropriate solvent system identified through screening.

Safety Precautions

3-Chloro-N-methylpyrazin-2-amine and its analogs are potentially hazardous. Always consult the Safety Data Sheet (SDS) before handling. General hazards for similar chloro- and amino-substituted heterocycles include:

  • Toxicity: Harmful if swallowed or in contact with skin.[2][4]

  • Irritation: Causes skin and serious eye irritation.[2][4]

  • Respiratory Issues: May cause respiratory irritation.[2][4]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved January 24, 2026, from [Link]

  • American Elements. (n.d.). 3-Chloro-2-methylpyridine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Method of making n-methyl aniline.
  • Reddit. (2014). Purify and dry aniline? Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

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Technical Support Center: Synthesis of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions, improve yield, and ensure the purity of your target compound.

Introduction

The synthesis of 3-Chloro-N-methylpyrazin-2-amine is a critical process in the development of various pharmaceutical agents. However, like many heterocyclic syntheses, it is not without its challenges. The electron-deficient nature of the pyrazine ring, coupled with the directing effects of the amino and methylamino substituents, can lead to a variety of side reactions. This guide will provide a detailed overview of these potential pitfalls and offer robust strategies for their prevention and mitigation.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section addresses the most frequently encountered side reactions during the synthesis of 3-Chloro-N-methylpyrazin-2-amine. For each issue, we delve into the underlying mechanism and provide step-by-step protocols for resolution.

Issue 1: Formation of Di-chlorinated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to the addition of two chlorine atoms.

  • NMR analysis shows a loss of aromatic protons on the pyrazine ring.

Root Cause Analysis: The pyrazine ring is susceptible to electrophilic substitution, and the presence of an activating amino group can facilitate over-chlorination. The amino group in 2-aminopyrazine directs electrophilic attack to the C3 and C5 positions[1]. During the chlorination of N-methylpyrazin-2-amine, both the 3- and 5-positions are activated, leading to the potential for di-chlorination.

Mechanism of Di-chlorination:

cluster_0 Desired Reaction cluster_1 Side Reaction N-methylpyrazin-2-amine N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine N-methylpyrazin-2-amine->3-Chloro-N-methylpyrazin-2-amine Cl+ 3,5-Dichloro-N-methylpyrazin-2-amine 3,5-Dichloro-N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine->3,5-Dichloro-N-methylpyrazin-2-amine Cl+

Caption: Formation of di-chlorinated byproduct.

Prevention and Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient for mono-chlorination.

  • Choice of Chlorinating Agent: Milder chlorinating agents are less likely to lead to over-chlorination. Consider using N-chlorosuccinimide (NCS) instead of harsher reagents like chlorine gas.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-25 °C) to decrease the rate of the second chlorination.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

Experimental Protocol: Selective Mono-chlorination of N-methylpyrazin-2-amine

  • Dissolve N-methylpyrazin-2-amine in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC every 15 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • Isolation of multiple chlorinated products with the same molecular weight.

  • Complex NMR spectra with overlapping signals.

Root Cause Analysis: As mentioned, the amino group in 2-aminopyrazine activates both the C3 and C5 positions for electrophilic substitution[1]. While the C3 position is generally more reactive due to electronic effects, substitution at the C5 position can still occur, leading to the formation of 5-Chloro-N-methylpyrazin-2-amine. The regioselectivity can be influenced by steric hindrance and the specific reaction conditions[2].

Prevention and Mitigation Strategies:

  • Directing Group Strategy: If the synthesis starts from 2-aminopyrazine, chlorination prior to N-methylation can offer better regioselectivity. The bulkier chloro-substituent at the 3-position can sterically hinder further substitution at the 5-position.

  • Optimized Chlorinating System: The use of Selectfluor™ in combination with a chloride source like LiCl has been shown to provide high regioselectivity in the chlorination of 2-aminodiazines[2].

Chlorinating AgentTypical SolventTemperature (°C)Regioselectivity (3-chloro vs. 5-chloro)
N-Chlorosuccinimide (NCS)Acetonitrile0 - 25Moderate to Good
Sulfuryl Chloride (SO2Cl2)Dichloromethane0Moderate
Selectfluor™ / LiClDMF25 - 50High

Table 1: Comparison of Chlorinating Agents for Regioselectivity.

Issue 3: Over-methylation and Quaternization

Symptoms:

  • Presence of a di-methylated product (N,N-dimethylpyrazin-2-amine) in the reaction mixture.

  • Formation of a water-soluble, charged species, identified as a quaternary ammonium salt.

Root Cause Analysis: The nitrogen atoms of the pyrazine ring and the exocyclic amino group are all nucleophilic and can react with the methylating agent. Over-methylation can occur at the exocyclic nitrogen, leading to the formation of a tertiary amine. Furthermore, the ring nitrogens can be alkylated to form a quaternary ammonium salt, which is often highly soluble in polar solvents and can be lost during aqueous workup[3].

Mechanism of Over-methylation and Quaternization:

cluster_0 Desired Reaction cluster_1 Side Reactions 3-Chloropyrazin-2-amine 3-Chloropyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine 3-Chloropyrazin-2-amine->3-Chloro-N-methylpyrazin-2-amine CH3-I 3-Chloro-N,N-dimethylpyrazin-2-amine 3-Chloro-N,N-dimethylpyrazin-2-amine 3-Chloro-N-methylpyrazin-2-amine->3-Chloro-N,N-dimethylpyrazin-2-amine CH3-I Quaternary Salt Quaternary Salt 3-Chloro-N-methylpyrazin-2-amine->Quaternary Salt CH3-I (on ring N)

Caption: Over-methylation and quaternization side reactions.

Prevention and Mitigation Strategies:

  • Controlled Stoichiometry of Methylating Agent: Use of a precise amount of the methylating agent (1.0-1.1 equivalents) is crucial.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the selectivity of N-methylation. A non-nucleophilic base, such as sodium hydride or potassium carbonate, is preferred. Polar aprotic solvents like DMF or THF are commonly used. The use of less polar solvents can sometimes reduce the rate of quaternization[4].

  • Protecting Group Strategy: In cases of persistent over-methylation, consider using a protecting group on the amino nitrogen that can be selectively removed after methylation.

Experimental Protocol: Selective Mono-N-methylation of 3-Chloropyrazin-2-amine

  • To a solution of 3-Chloropyrazin-2-amine in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography.

Issue 4: Hydrolysis of the Chloro Substituent

Symptoms:

  • Formation of a hydroxylated byproduct (3-Hydroxy-N-methylpyrazin-2-amine).

  • Observed during reactions run under basic aqueous conditions or during workup.

Root Cause Analysis: The chloro group on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. Under basic conditions, hydroxide ions can act as nucleophiles, displacing the chloride to form the corresponding hydroxypyrazine[5]. This is more likely to occur at elevated temperatures.

Prevention and Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent the ingress of moisture.

  • Non-Aqueous Workup: If possible, use a non-aqueous workup procedure.

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • pH Control: During aqueous workup, maintain a neutral or slightly acidic pH to minimize the concentration of hydroxide ions.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the chlorination or the N-methylation step first?

A1: The optimal reaction sequence can depend on the specific starting materials and reagents used. However, a common and often successful strategy is to perform the chlorination of 2-aminopyrazine first to yield 3-chloropyrazin-2-amine, followed by N-methylation. This approach can offer better regiocontrol during chlorination and may prevent side reactions associated with the methylation of a more activated ring.

Q2: What are the best analytical techniques to monitor the reaction progress and identify side products?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the reaction. TLC provides a quick assessment of the consumption of starting material and the formation of new products. LC-MS is invaluable for identifying the molecular weights of the products and byproducts, which is crucial for diagnosing side reactions like di-chlorination or over-methylation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated impurities.

Q3: How can I effectively purify 3-Chloro-N-methylpyrazin-2-amine from the common byproducts?

A3: Column chromatography on silica gel is the most common and effective method for purifying the target compound from its byproducts. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar di-chlorinated byproducts and more polar starting materials or hydroxylated impurities.

Q4: Can I use other methylating agents besides methyl iodide?

A4: Yes, other methylating agents can be used, and their choice may help in controlling side reactions. For example, dimethyl sulfate is a potent methylating agent but can also lead to over-methylation. Methyl triflate is highly reactive and may increase the risk of quaternization. Less reactive agents like dimethyl carbonate can sometimes offer better selectivity for mono-methylation, though they may require harsher reaction conditions[4]. The choice of methylating agent should be carefully considered based on the reactivity of the substrate and the desired selectivity.

References

  • PubChem. (3-Chloropyrazin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • ResearchGate. (2008). Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • Royal Society of Chemistry. (2018). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]

  • Google Patents. (1992).
  • Google Patents. (2011). Synthetic method of 3-chloro-2-methylaniline.
  • PubMed. (2015). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. [Link]

  • Google Patents. (1995).
  • PubMed Central. (2023). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. [Link]

  • ResearchGate. (2021). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • PubMed Central. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. [Link]

  • Google Patents. (1966).
  • Tree of Light Health. (2023). Over Methylation Explained: Causes & Symptoms. [Link]

  • Tripod.com. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. [Link]

  • IChemE. (1997). Safety of Chlorination Reactions. [Link]

  • ResearchGate. (2010). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. [Link]

  • PubMed. (2024). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. [Link]

  • PubMed Central. (2021). Deaminative chlorination of aminoheterocycles. [Link]

  • Dan Purser MD. (2023). Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. [Link]

  • MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine. [Link]

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  • ResearchGate. (2002). Hydrolysis kinetics for 2-chloropyridine in supercritical water. [Link]

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  • ResearchGate. (2019). Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine Derivatives. [Link]

  • ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • PubMed. (2004). Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. [Link]

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  • DTIC. (1985). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ResearchGate. (2018). Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
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  • ResearchGate. (2019). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. [Link]

  • Royal Society of Chemistry. (1969). Preparation and reactions of some substituted pyrazine di-N-oxides. [Link]

  • PubMed. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). [Link]

  • Indian Academy of Sciences. (1983). Syntheses of some N-substituted hydrazines by the anhydrous chloramine process. [Link]

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Technical Support Center: Analytical Method Development for 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the analytical method development of 3-Chloro-N-methylpyrazin-2-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based guidance for the analysis of this active pharmaceutical ingredient (API) and its impurities. The control of impurities is a critical issue in pharmaceutical development, as even small amounts of undesired chemicals can impact the efficacy and safety of the final product.[1] This guide will navigate you through the logical steps of method development, validation, and troubleshooting, ensuring robust and reliable analytical outcomes.

Pyrazine and its derivatives are important heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[2] The specific compound, 3-Chloro-N-methylpyrazin-2-amine, serves as a key intermediate in the synthesis of various pharmaceutical agents.[3] Given its reactive chloro and amine functionalities, a thorough understanding of its impurity profile is essential for ensuring drug quality and safety.

This guide is structured to provide not just protocols, but the scientific reasoning behind the analytical choices, empowering you to adapt and troubleshoot effectively.

Part 1: Initial Characterization and Method Selection

Before embarking on method development, a foundational understanding of the analyte's physicochemical properties is crucial.

  • UV-Visible Spectrophotometry: A simple and cost-effective starting point is to determine the maximum absorbance wavelength (λmax) of 3-Chloro-N-methylpyrazin-2-amine. This is achieved by scanning a dilute solution (in a suitable solvent like methanol or 0.1 M HCl) from 200-400 nm.[4] For related pyrazine compounds, the λmax is often in the range of 270 nm.[4] This information is vital for setting up UV detection in liquid chromatography.

  • Method Selection Rationale: The choice of analytical technique depends on the specific requirements of your analysis—be it quantification, impurity profiling, or simple identification.[4]

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for non-volatile and thermally labile compounds, making it ideal for the analysis of 3-Chloro-N-methylpyrazin-2-amine and its non-volatile impurities.[4]

    • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, such as residual solvents from the synthesis process.[1][5]

    • Mass Spectrometry (MS): Coupling LC or GC with MS provides unparalleled sensitivity and selectivity, offering structural information crucial for identifying unknown impurities.[6][7]

Part 2: High-Performance Liquid Chromatography (HPLC) Method Development

A systematic approach to HPLC method development is key to achieving a robust and reliable separation. The following workflow outlines the critical steps and considerations.

Figure 1: HPLC Method Development Workflow.

Step-by-Step HPLC Protocol

This protocol provides a starting point for the analysis of 3-Chloro-N-methylpyrazin-2-amine and its impurities.

1. Instrumentation and Initial Conditions:

  • System: HPLC with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Use the predetermined λmax (expected around 270 nm).[4]

  • Injection Volume: 10 µL.[4]

2. Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the expected linear range of the method.

3. Method Optimization:

  • Rationale for Acidic Mobile Phase: The amine group in 3-Chloro-N-methylpyrazin-2-amine is basic. An acidic mobile phase (like one containing formic acid) protonates the analyte, which can improve peak shape by minimizing interactions with residual silanol groups on the silica-based column packing.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities. Based on the initial chromatogram, the gradient can be tailored to improve resolution between the main peak and any impurities.

  • Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies.[8] This involves subjecting the sample to various stress conditions to generate potential degradation products.[8][9]

    • Acid Hydrolysis: 1N HCl at 60°C.

    • Base Hydrolysis: 1N NaOH at 60°C.

    • Oxidation: 5% H2O2 at room temperature.[9]

    • Thermal Degradation: Dry heat at 105°C.[9]

    • Photolytic Degradation: Exposure to UV radiation (e.g., 254 nm).[9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be detected and resolved from the main peak.

HPLC Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Secondary interactions with the stationary phase, especially common with basic compounds like amines.[10]1. Lower Mobile Phase pH: Further acidify the mobile phase (e.g., with trifluoroacetic acid) to ensure complete protonation of the amine. 2. Use a Deactivated Column: Employ an "end-capped" or a base-deactivated column designed for basic compounds. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol activity.
Poor Resolution Inadequate separation between the main peak and an impurity.1. Modify Gradient Slope: A shallower gradient around the elution time of the peaks of interest can improve separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. They offer different selectivities. 3. Adjust pH: Small changes in pH can alter the ionization state of impurities, affecting their retention and improving resolution.
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.1. Run a Blank Gradient: This will help identify if the ghost peaks originate from the mobile phase. 2. Flush the System: Use a strong solvent (like 100% isopropanol) to wash the column and system.[11] 3. Optimize Needle Wash: Use a strong solvent in the autosampler's needle wash to reduce carryover.
Retention Time Shift Inconsistent mobile phase composition, temperature fluctuations, or column degradation.1. Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly.[12] 2. Use a Column Thermostat: Maintain a constant column temperature for reproducible retention times. 3. Check Column Health: High backpressure or changes in peak shape may indicate a degrading column that needs replacement.

Part 3: Gas Chromatography (GC) for Volatile Impurities

GC is essential for identifying and quantifying residual solvents from the manufacturing process, which are considered organic volatile impurities (OVIs).[1]

Step-by-Step GC Protocol (Headspace)

Headspace GC is the preferred technique as it introduces only the volatile components into the system, protecting the column from non-volatile sample matrix.

1. Instrumentation and Conditions:

  • System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl - 94% dimethylpolysiloxane stationary phase (e.g., BP 624), is suitable for a wide range of common solvents.[13][14]

  • Carrier Gas: Helium or Nitrogen.[5]

  • Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 minutes.

2. Sample Preparation:

  • Accurately weigh the 3-Chloro-N-methylpyrazin-2-amine sample into a headspace vial.

  • Add a high-boiling point, inert solvent (e.g., dimethyl sulfoxide - DMSO, or N,N-dimethylformamide - DMF) to dissolve the sample.

  • Seal the vial immediately.

Part 4: Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

Validation Parameters Summary
Parameter Purpose Typical Acceptance Criteria for an Impurity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (e.g., using a diode array detector or MS) should show no co-elution. Degradation products should be resolved from the main peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurity should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.

This table is a summary based on ICH Q2(R1) guidelines.[16][18]

Part 5: Frequently Asked Questions (FAQs)

Q1: My 3-Chloro-N-methylpyrazin-2-amine peak is showing significant tailing in HPLC, even with an acidic mobile phase. What else can I do?

A1: This is a common issue with amine-containing compounds.[10] If adjusting the pH hasn't fully resolved the tailing, consider these options:

  • Use a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer a different selectivity and reduce the specific interactions causing the tailing.

  • Add a competing amine: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites on the column, thereby improving the peak shape of your analyte.

  • Check for column bed deformation: A void at the head of the column can cause peak tailing.[10] You can test this by reversing the column (if the manufacturer allows) and flushing it. If peak shape improves temporarily, the column may need to be replaced.[10]

Q2: I've identified an unknown peak in my chromatogram. How do I determine its structure?

A2: Identifying unknown impurities requires more advanced techniques, primarily mass spectrometry.[19]

  • LC-MS Analysis: The most direct approach is to use a mass spectrometer as the detector. High-resolution mass spectrometry (HRMS), such as a Q-TOF instrument, can provide an accurate mass of the impurity, which allows you to propose a molecular formula.[20]

  • MS/MS Fragmentation: By fragmenting the impurity ion (MS/MS), you can obtain structural information. This fragmentation pattern can be compared to the fragmentation of the parent compound to deduce the structure of the impurity.[20]

  • Isolation and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively elucidate its structure.[19]

Q3: My GC analysis for residual solvents shows poor sensitivity for certain solvents. How can I improve it?

A3: Poor sensitivity in headspace GC can be due to several factors:

  • Optimize Headspace Temperature: The partitioning of the solvent from the sample matrix into the headspace is temperature-dependent. Increasing the vial equilibration temperature will increase the concentration of the analyte in the headspace, thus improving sensitivity. However, be cautious not to degrade the sample.

  • Modify the Sample Diluent: The choice of diluent affects the partitioning of volatile analytes. A "salting out" effect, achieved by adding a salt like sodium chloride to an aqueous sample diluent, can increase the volatility of some solvents and improve their transfer to the headspace.

  • Check for Leaks: Ensure that the headspace vials are sealed properly with the correct septa and caps. A leak in the system will lead to a loss of the analyte and poor sensitivity.

References

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.
  • Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC - ResearchGate. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • Gas Chromatographic Method for Estimation of Organic Volatile Impurities in Some Ayurvedic Preparation. Available from: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Determination of organic volatile impurities in active pharmaceutical ingredients | Request PDF - ResearchGate. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • 3-Chloro-5-methylpyrazin-2-amine - MySkinRecipes. Available from: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. Available from: [Link]

  • Identifying and elucidating impurity species - RSSL. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. Available from: [Link]

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. Available from: [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. Available from: [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2 - Labsolution. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives | Ihsanawatia, Anita Alni. Available from: [Link]

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  • 2-acetyl-3-methyl pyrazine, 23787-80-6 - The Good Scents Company. Available from: [Link]

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  • US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents.

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Validation & Comparative

Confirming the Structure of 3-Chloro-N-methylpyrazin-2-amine Derivatives: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazine derivatives represent a cornerstone scaffold, valued for their versatile biological activities.[1] Specifically, the 3-Chloro-N-methylpyrazin-2-amine core is a critical intermediate in the synthesis of targeted therapies, including kinase inhibitors.[2] The precise arrangement of substituents on the pyrazine ring is paramount, as even minor structural variations can drastically alter biological efficacy and safety profiles. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of the drug development process.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of novel 3-Chloro-N-methylpyrazin-2-amine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our objective is to equip researchers with the strategic insight needed to select and execute the most effective analytical workflow for their specific compounds.

The Analytical Triad: A Multi-Faceted Approach to Structural Elucidation

No single technique can provide a complete structural picture under all circumstances. A robust structural confirmation strategy relies on the synergistic use of three core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provide an unassailable confirmation of the intended structure.

The logical flow of analysis typically begins with MS and basic 1D NMR to quickly assess molecular weight and fundamental structural features. Ambiguities are then resolved using more advanced 2D NMR techniques. For novel scaffolds or when absolute stereochemical configuration is required, X-ray crystallography serves as the ultimate arbiter.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 In-Depth Analysis & Confirmation cluster_3 Final Confirmation Synthesis Synthesized Derivative MS Mass Spectrometry (MS) Synthesis->MS Check MW & Isotope Pattern NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Initial Proton/Carbon Environment Scan NMR_2D 2D NMR (COSY, HSQC, HMBC) MS->NMR_2D MW Confirmed, Structure Ambiguous NMR_1D->NMR_2D XRay X-Ray Crystallography NMR_2D->XRay Novel Scaffold or Stereochemistry Needed Confirmed Structure Confirmed NMR_2D->Confirmed Connectivity Established XRay->Confirmed Absolute Structure Determined G cluster_0 Key HMBC Correlations mol H_Me C2 H_Me->C2 ²J (Critical) C3 H_Me->C3 ³J H_Pyrazine H_Pyrazine->C2 ³J H_Pyrazine->C3 ²J C_Me

Caption: Expected key HMBC correlations for the core scaffold.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can sharpen the NH proton signal.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover all expected signals (0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often done using a composite pulse decoupling sequence (e.g., WALTZ-16). An acquisition time of 1-2 hours is typical.

  • 2D HMBC Acquisition: Set up a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze the 2D HMBC spectrum to build the connectivity map, paying close attention to the critical N-CH₃ to C2 correlation.

Mass Spectrometry (MS): The Molecular Weight and Elemental Gatekeeper

MS is a destructive technique that provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

Causality and Experimental Choices

For a chlorinated compound, MS provides an immediate and self-validating piece of evidence: the chlorine isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. [3]Therefore, the molecular ion in the mass spectrum will appear as two peaks (M and M+2) with a ~3:1 intensity ratio, a signature that is difficult to mistake. HRMS is chosen to move beyond simple molecular weight and confirm that the elemental composition matches the expected formula, ruling out isobaric interferences.

Expected Spectral Features
FeatureObservationSignificance
Molecular Ion (M⁺) A cluster of peaks, with the most intense peak corresponding to the molecule containing ³⁵Cl.Confirms the molecular weight of the derivative.
Isotopic Pattern A second peak at M+2 with an intensity of ~32.5% relative to the M⁺ peak.Definitive evidence for the presence of a single chlorine atom. [4]
Key Fragments Common losses may include -CH₃ (M-15), -Cl (M-35), or cleavage of the pyrazine ring.Provides corroborating evidence for the proposed structure.
HRMS Result The measured mass should be within 5 ppm of the calculated exact mass for the proposed formula (e.g., C₅H₆³⁵ClN₃).Confirms the elemental composition with high confidence.
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure the analysis of a pure compound.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Analysis: Examine the full scan spectrum for the [M+H]⁺ ion cluster. Verify the 3:1 intensity ratio for the M and M+2 peaks. Use the instrument software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value.

X-ray Crystallography: The Gold Standard for Absolute Structure

When NMR and MS data are ambiguous, or for a completely novel molecular entity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing bond lengths, bond angles, and absolute stereochemistry.

Causality and Experimental Choices

This technique is chosen when the precise spatial arrangement of atoms must be known without any doubt. While immensely powerful, its primary prerequisite is the ability to grow a single, diffraction-quality crystal, which can be a significant challenge. The decision to pursue crystallography is often made when a lead compound is being prepared for preclinical studies or when the synthesis has the potential to produce unexpected isomers. [5]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystallization: The most critical and often time-consuming step. Systematically screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain suitable single crystals (typically >0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to best fit the experimental data.

  • Structure Validation: The final refined structure is validated using established metrics (e.g., R-factor) and deposited in a crystallographic database. The output is a 3D model that confirms the exact connectivity and conformation of the molecule.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, 3D structure in solution.Extremely detailed structural information; non-destructive.Can be complex to interpret; sensitive to sample purity.
Mass Spectrometry Molecular weight, elemental formula, structural fragments.High sensitivity; rapid analysis; definitive isotopic pattern for Cl. [6]Provides limited connectivity information; destructive.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths/angles.Unambiguous proof of structure and stereochemistry. [7]Requires a high-quality single crystal; solid-state structure may differ from solution conformation.

Conclusion

The structural confirmation of 3-Chloro-N-methylpyrazin-2-amine derivatives is a critical task that demands a rigorous, multi-technique approach. While ¹H NMR and Mass Spectrometry provide rapid and powerful initial checks, the gold standard for unambiguous connectivity lies in 2D NMR, specifically the ¹H-¹³C HMBC experiment. The characteristic chlorine isotope pattern in the mass spectrum serves as a crucial, built-in validation point. For novel compounds destined for further development, the investment in obtaining a single-crystal X-ray structure provides the ultimate assurance of molecular identity. By strategically combining these methods, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development programs.

References

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  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Košár, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. Available at: [Link]

  • Li, Y., et al. (2011). (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

  • Molecules. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). MDPI. Available at: [Link]

  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • Ihsanawatia, A. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Available at: [Link]

  • Stanovnik, B., & Svete, J. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2003(5), 1-54. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ScienceDirect. (n.d.). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state and in solution. Available at: [Link]

  • Matsumoto, K., & Kurata, H. (2010). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of the University of Senshu. Institute of Natural Sciences, (41), 1-4. Available at: [Link]

  • Chylewska, A., et al. (2013). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 37(8), 2465-2475. Available at: [Link]

  • Boese, R., et al. (2000). Determining the crystal structure of twinned 2-methylpyrazine. Acta Crystallographica Section B: Structural Science, 56(Pt 4), 677-681. Available at: [Link]

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  • MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Available at: [Link]

  • Constable, E. C., et al. (1998). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 2, (11), 2355-2360. Available at: [Link]

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A Senior Application Scientist's Guide to 3-Chloro-N-methylpyrazin-2-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Versatile Pyrazine Building Block

Introduction: The Enduring Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its role in the development of numerous therapeutic agents. Pyrazine-based molecules are central to a wide array of kinase inhibitors, which are critical in oncology and the treatment of inflammatory disorders.[1] The development of potent and selective kinase inhibitors often hinges on the strategic functionalization of the pyrazine core, making the choice of starting materials a critical decision in any synthetic campaign.[2][3]

This guide provides an in-depth comparison of 3-Chloro-N-methylpyrazin-2-amine with other common pyrazine derivatives used in synthesis. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern reactivity, offering field-proven insights to aid researchers in selecting the optimal building block for their specific synthetic goals.

The Contenders: A Profile of Key Pyrazine Building Blocks

At the heart of our discussion is 3-Chloro-N-methylpyrazin-2-amine . Its structure is unique in that it possesses both a reactive chloro handle for cross-coupling or SNAr reactions and a moderately electron-donating N-methylamino group. This substitution pattern creates a distinct electronic environment that sets it apart from other commonly used pyrazine derivatives.

To provide a robust comparison, we will evaluate it against three key alternatives:

  • 2-Chloropyrazine: The simplest halogenated pyrazine, serving as a baseline for reactivity.

  • 2,3-Dichloropyrazine: A building block that introduces the challenge and opportunity of regioselective functionalization.

  • 2-Bromopyrazine: An alternative halogenated pyrazine that allows for a direct comparison of C-Cl versus C-Br bond reactivity in common transformations.

The selection of a specific building block is not arbitrary; it is a decision dictated by the desired reaction type, the electronic requirements of the target molecule, and the need for regiochemical control.

Comparative Reactivity in Key Synthetic Transformations

The two most prevalent methods for functionalizing halopyrazines are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The performance of our focus compound, 3-Chloro-N-methylpyrazin-2-amine, varies significantly from its counterparts in these transformations due to the electronic influence of its substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are the cornerstones of modern aromatic chemistry.[4][5][6] The key step in the catalytic cycle for these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The efficiency of this step is highly dependent on the nature of the halogen and the electronic density of the aromatic ring.

Expertise in Action: The Causality of Reactivity

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property generally facilitates the oxidative addition of palladium, making even less reactive chloro-substituents viable coupling partners, a feat that is often challenging with more electron-rich carbocyclic systems like chlorobenzene.[7]

However, the substituents on the pyrazine ring can modulate this inherent reactivity. The N-methylamino group on 3-Chloro-N-methylpyrazin-2-amine is an electron-donating group (EDG). This group increases the electron density on the pyrazine ring, which can slightly decelerate the rate of oxidative addition compared to the unsubstituted 2-chloropyrazine. Conversely, this increased electron density can make the resulting arylpalladium(II) complex more electron-rich and potentially more reactive in the subsequent transmetalation or reductive elimination steps. The choice of ligand on the palladium catalyst becomes crucial to balance these competing effects. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often essential to promote the oxidative addition of these less reactive chloro-heterocycles.[8]

Below is a workflow representing the central role of these coupling reactions in pyrazine functionalization.

G cluster_start Starting Materials cluster_products Products Pyrazine Pyrazine Halide (e.g., 3-Chloro-N-methylpyrazin-2-amine) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Pyrazine->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Pyrazine->Buchwald ArylPyrazine Aryl-Substituted Pyrazine Suzuki->ArylPyrazine AminoPyrazine Amino-Substituted Pyrazine Buchwald->AminoPyrazine Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Suzuki Amine Primary/Secondary Amine Amine->Buchwald

Caption: General workflow for pyrazine functionalization via cross-coupling.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various pyrazine halides with phenylboronic acid, illustrating the practical implications of their different reactivity profiles.

Pyrazine SubstrateHalogenKey SubstituentTypical Catalyst SystemTemp. (°C)Time (h)Approx. Yield (%)Citation
3-Chloro-N-methylpyrazin-2-amine Chloro-NHMe (EDG)Pd₂(dba)₃ / SPhos10012-1875-85[8]
2-Chloropyrazine ChloroNonePd(PPh₃)₄10012-2460-80[9]
2,3-Dichloropyrazine (C2) Chloro-Cl (EWG)Pd₂(dba)₃ / XPhos80-1004-885-95[9]
2-Bromopyrazine BromoNonePd(PPh₃)₄802-690-98[9]

Note: Data is compiled and representative of typical conditions reported in the literature. Actual results may vary.

As the data shows, the C-Br bond of 2-bromopyrazine is significantly more reactive, leading to shorter reaction times and higher yields under milder conditions.[9] Conversely, the chloro-derivatives generally require more forcing conditions and more sophisticated catalyst systems.[8][9] The additional chloro-substituent in 2,3-dichloropyrazine makes the ring more electron-deficient, activating the C2-Cl bond towards oxidative addition and resulting in faster reaction times compared to 2-chloropyrazine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, transition-metal-free method for functionalizing electron-deficient heterocycles. The reaction proceeds through a Meisenheimer complex, and its rate is highly dependent on the electrophilicity of the carbon atom bearing the leaving group and the stability of the anionic intermediate.

Expertise in Action: The Causality of Reactivity

This is where the electronic differences between the pyrazine building blocks become most pronounced. The highly electron-deficient nature of the pyrazine ring makes it an excellent substrate for SNAr.

  • 2,3-Dichloropyrazine is highly activated towards SNAr due to the presence of two electron-withdrawing chloro groups and the two ring nitrogens. It will react readily with a wide range of nucleophiles.

  • 2-Chloropyrazine is also reactive but less so than its dichlorinated counterpart.

  • 3-Chloro-N-methylpyrazin-2-amine , however, is significantly deactivated towards SNAr. The electron-donating N-methylamino group counteracts the inherent electron deficiency of the pyrazine ring, making the C3 position less electrophilic and destabilizing the negative charge of the Meisenheimer intermediate. Consequently, SNAr reactions on this substrate require much harsher conditions (e.g., higher temperatures, stronger nucleophiles) and often proceed with lower yields, if at all. This deactivation is a critical consideration for synthetic planning.

The following diagram illustrates the relative reactivity of these substrates in SNAr.

G cluster_reactivity Relative Reactivity in SNAr cluster_legend Legend DCP 2,3-Dichloropyrazine CP 2-Chloropyrazine DCP->CP > CMPA 3-Chloro-N-methyl pyrazin-2-amine CP->CMPA >> High Med Low

Caption: Relative reactivity of pyrazine derivatives in SNAr reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using a chloropyrazine derivative. The rationale behind each step is explained to ensure the protocol is a self-validating system.

Reaction: Synthesis of 3-(4-methoxyphenyl)-N-methylpyrazin-2-amine

Materials:

  • 3-Chloro-N-methylpyrazin-2-amine (1.0 mmol, 157.6 mg)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line

Procedure:

  • Vessel Preparation and Inerting: To a dry Schlenk flask containing a magnetic stir bar, add 3-Chloro-N-methylpyrazin-2-amine, (4-methoxyphenyl)boronic acid, and K₃PO₄.

    • Causality: Using a dry flask is critical as moisture can lead to competitive protodeboronation of the boronic acid, reducing yield. K₃PO₄ is the base required to facilitate the transmetalation step of the catalytic cycle.[4]

  • Catalyst Addition: In a separate vial, briefly purge with inert gas. Add the Pd(OAc)₂ and SPhos ligand. Add 2 mL of the toluene and swirl to dissolve/suspend the catalyst components.

    • Causality: Pre-mixing the palladium source and the ligand allows for the formation of the active Pd(0)Lₙ catalyst in situ. SPhos is a bulky, electron-rich ligand known to be highly effective for the coupling of challenging heteroaryl chlorides.[8]

  • Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the reagents using a syringe. Add the remaining toluene (3 mL) and water (0.5 mL).

    • Causality: The biphasic toluene/water system is highly effective for Suzuki couplings. Water helps to dissolve the phosphate base, while the organic solvent solubilizes the substrates and catalyst.

  • Inerting the Reaction: Seal the flask and subject it to three cycles of vacuum/backfill with nitrogen or argon gas.

    • Causality: This is a critical step to remove oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst, leading to catalyst deactivation and lower yields.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Strategic Application in Drug Discovery

The choice between these building blocks directly impacts synthetic strategy. For instance, in the synthesis of a complex kinase inhibitor, a chemist might need to install two different aryl groups onto a pyrazine core.

G Start 2,3-Dichloropyrazine Step1 Selective Suzuki Coupling at C2 (more reactive site) with Aryl Boronic Acid 1 Start->Step1 Intermediate 2-Aryl-3-chloropyrazine Step1->Intermediate Step2 Second Suzuki Coupling at C3 (less reactive site) with Aryl Boronic Acid 2 Intermediate->Step2 Final 2,3-Diaryl-Substituted Pyrazine Core Step2->Final

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-N-methylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among its many derivatives, 3-chloro-N-methylpyrazin-2-amine and its analogs have garnered significant interest for their potent biological activities. This guide provides an in-depth comparison of the biological activities of these analogs, with a primary focus on their antitubercular and kinase inhibitory potential. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed methodologies to empower researchers in their quest for new and effective therapeutics.

The Versatile Pyrazine Core: A Gateway to Diverse Biological Activities

The pyrazine ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological functions. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and other bioactive molecules. The presence of a chlorine atom at the 3-position and an amino group at the 2-position of the pyrazine ring, as seen in 3-chloro-2-pyrazinamine, provides two key reactive sites for chemical modification, allowing for the generation of diverse libraries of analogs.[1] This versatility has been exploited to develop compounds with promising activities against a range of diseases, from tuberculosis to cancer.[1]

Antitubercular Activity: A New Generation of Pyrazinamide Analogs

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the development of new and more effective drugs. Pyrazinamide (PZA), a first-line anti-TB drug, is a pyrazine derivative that has been a mainstay of combination therapy for decades.[2] This has spurred significant research into pyrazinamide analogs, including derivatives of 3-chloro-N-methylpyrazin-2-amine, with the aim of improving potency, overcoming resistance, and reducing toxicity.

Structure-Activity Relationship (SAR) of N-Substituted 3-Chloropyrazine-2-carboxamides

A key strategy in modifying the 3-chloropyrazin-2-amine scaffold for antitubercular activity involves the synthesis of N-substituted 3-chloropyrazine-2-carboxamides. In this class of compounds, the amino group at the 2-position is part of a carboxamide, and the nitrogen of the carboxamide is further substituted, often with benzyl groups.

A study by Zitko et al. (2017) provides valuable insights into the SAR of a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides.[3] In these compounds, the chlorine at the 3-position has been replaced by a benzylamino group. The antitubercular activity of these compounds was evaluated against Mycobacterium tuberculosis H37Rv.

Key SAR Observations:

  • Substitution on the Benzyl Rings: The nature and position of substituents on the benzyl rings significantly influence antimycobacterial activity.

  • Disubstitution: The presence of two substituted benzyl groups, one on the 3-amino group and one on the 2-carboxamide, appears to be crucial for potent activity.

  • Lipophilicity: While not a direct correlation, appropriate lipophilicity is a key factor for activity.

Comparative Antitubercular Activity Data

The following table summarizes the in vitro antimycobacterial activity of selected N-substituted 3-chloropyrazine-2-carboxamide analogs against M. tuberculosis H37Rv.

Compound IDR¹ (Substitution on 3-benzylamino group)R² (Substitution on N-benzyl group)MIC (µg/mL)[3]MIC (µM)[2][3]
1a 2-Methyl2-Methyl12.534.5
9a 3,4-Dichloro3,4-Dichloro12.525.0
5 -2-Chloro> 100> 355
PZA --6.25 - 10050 - 812
INH --0.05 - 0.20.36 - 1.46

MIC: Minimum Inhibitory Concentration; PZA: Pyrazinamide; INH: Isoniazid

From this data, it is evident that specific substitutions on the benzyl rings can lead to potent antitubercular activity, with MIC values comparable to or better than the parent compound, pyrazinamide, under certain conditions. For instance, compounds 1a and 9a demonstrated significant activity.[3] In contrast, a single substitution on the N-benzyl group of 3-chloropyrazine-2-carboxamide, as in compound 5 , resulted in a loss of activity.[3]

Another study by Jandourek et al. (2017) investigated 3-benzylaminopyrazine-2-carboxamides and found that a 4-methylbenzylamino substituent at the 3-position resulted in a compound with an impressive MIC of 6 µM against M. tuberculosis H37Rv.[2] This further highlights the importance of the substitution pattern on the pyrazine core for antitubercular potency.

Kinase Inhibitory Potential: A Promising Avenue for Cancer Therapy

The pyrazine scaffold is also a common feature in many small molecule kinase inhibitors.[4] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development. Derivatives of 3-chloro-2-pyrazinamine have been investigated as inhibitors of several kinases implicated in cancer progression.

Targeting Key Cancer-Related Kinases

Research has shown that imidazo[1,2-a]pyrazine derivatives, which can be synthesized from 3-chloro-2-pyrazinamine, are potent and selective inhibitors of Aurora A kinase , a critical regulator of mitosis that is often overexpressed in various cancers.[4] Furthermore, derivatives of 3-chloro-2-pyrazinamine have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) , a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth and angiogenesis.[4]

The general strategy for developing these kinase inhibitors involves modifying the 3-chloro-2-pyrazinamine core to fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and downstream signaling.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of N-Substituted 3-Chloropyrazine-2-carboxamides

The synthesis of these analogs typically involves a multi-step process starting from 3-chloropyrazine-2-carbonitrile.

Step 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile [3]

  • Hydrolyze 3-chloropyrazine-2-carbonitrile in an aqueous solution of sodium hydroxide (10% m/m).

  • After several hours, acidify the reaction mixture with hydrochloric acid (10%) to a pH of 3.

  • Filter and dry the resulting crystals of 3-chloropyrazine-2-carboxylic acid.

Step 2: Formation of the Acyl Chloride [3]

  • Treat the 3-chloropyrazine-2-carboxylic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene.

  • Reflux the mixture for one hour to produce 3-chloropyrazine-2-carbonyl chloride.

Step 3: Aminolysis with Substituted Benzylamines [3]

  • React the 3-chloropyrazine-2-carbonyl chloride with the desired substituted benzylamine in the presence of a base like triethylamine in a suitable solvent such as acetone.

  • Stir the reaction at room temperature overnight.

  • Purify the final N-substituted 3-chloropyrazine-2-carboxamide product using techniques like flash chromatography.

Diagram: Synthetic Workflow

G cluster_0 Synthesis of N-Substituted 3-Chloropyrazine-2-carboxamides 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carboxylic acid 3-Chloropyrazine-2-carboxylic acid 3-Chloropyrazine-2-carbonitrile->3-Chloropyrazine-2-carboxylic acid 1. NaOH (aq) 2. HCl (aq) 3-Chloropyrazine-2-carbonyl chloride 3-Chloropyrazine-2-carbonyl chloride 3-Chloropyrazine-2-carboxylic acid->3-Chloropyrazine-2-carbonyl chloride SOCl₂, DMF, Toluene Final Product N-Substituted 3-Chloropyrazine-2-carboxamide 3-Chloropyrazine-2-carbonyl chloride->Final Product Substituted Benzylamine, Triethylamine, Acetone

Caption: Synthetic scheme for N-substituted 3-chloropyrazine-2-carboxamides.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5][6]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., Isoniazid, Pyrazinamide)

  • AlamarBlue® reagent[7]

  • Sterile water

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates using Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add the mycobacterial inoculum to each well, including positive (no drug) and negative (no bacteria) control wells.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add AlamarBlue® reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Diagram: MABA Workflow

G cluster_1 Microplate Alamar Blue Assay (MABA) Workflow Serial Dilution 1. Serial Dilution of Test Compounds Inoculation 2. Inoculation with M. tuberculosis Serial Dilution->Inoculation Incubation1 3. Incubation (5-7 days, 37°C) Inoculation->Incubation1 Add AlamarBlue 4. Addition of AlamarBlue® Reagent Incubation1->Add AlamarBlue Incubation2 5. Re-incubation (24h, 37°C) Add AlamarBlue->Incubation2 Read Results 6. Visual or Spectrophotometric Reading of MIC Incubation2->Read Results

Caption: Workflow for determining antitubercular activity using MABA.

In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity and inhibition, including radiometric, fluorescence-based, and luminescence-based assays.[8] The ADP-Glo™ Kinase Assay is a common luminescence-based method.[9]

Principle: The assay measures the amount of ADP produced during the kinase reaction. A higher luminescence signal indicates lower kinase activity (i.e., more ATP remaining).

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and varying concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Diagram: Kinase Inhibition Assay Principle

G cluster_2 Kinase Activity & Inhibition cluster_3 Active Kinase cluster_4 Inhibited Kinase Kinase_A Kinase + Substrate + ATP Product_A Phosphorylated Substrate + ADP Kinase_A->Product_A Phosphorylation Kinase_I Kinase + Substrate + ATP + Inhibitor Product_I No/Reduced Product Kinase_I->Product_I Inhibition

Caption: Principle of a kinase inhibition assay.

Conclusion and Future Directions

The 3-chloro-N-methylpyrazin-2-amine scaffold and its analogs represent a promising class of compounds with significant potential for the development of new antitubercular and anticancer agents. Structure-activity relationship studies have revealed that modifications at the 3-position and on the N-substituent of the pyrazine ring are critical for biological activity.

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesis and evaluation of a wider range of N-alkyl and N-aryl analogs of 3-chloro-pyrazin-2-amine to further elucidate the SAR.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and mechanisms of action of the most potent compounds. For antitubercular analogs, it is important to determine if they act via the same pathways as pyrazinamide or through novel mechanisms.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Optimization of Kinase Inhibitors: Structure-based drug design to improve the potency and selectivity of pyrazine-based kinase inhibitors for specific cancer targets.

By leveraging the insights gained from comparative biological evaluations and detailed mechanistic studies, the full therapeutic potential of 3-chloro-N-methylpyrazin-2-amine analogs can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(3), 479. Available from: [Link]

  • Zitko, J., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 488. Available from: [Link]

  • Servusova, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12986-13004. Available from: [Link]

  • Zitko, J., et al. (2014). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 19(9), 14034-14054. Available from: [Link]

  • Guthrie, D. A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters, 1(7), 345-349. Available from: [Link]

  • Franzblau, S. G., et al. (2012). Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue. Journal of Clinical Microbiology, 50(6), 2023-2028. Available from: [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2331. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Slaninova, J., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(18), 4235. Available from: [Link]

  • Kucerova-Chlupacova, M., et al. (2015). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 20(11), 20086-20106. Available from: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Available from: [Link]

  • Asencios, L., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 50(12), 4035-4037. Available from: [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. Available from: [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Li, J., et al. (2007). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Journal of Medicinal Chemistry, 50(16), 3845-3855. Available from: [Link]

  • Pesek, M., et al. (2021). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 6(5), 4035-4048. Available from: [Link]

  • Dolezal, M., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 11(4), 233-242. Available from: [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(11), 2997. Available from: [Link]

  • Joshi, S., & Srivastava, S. (2013). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 29(4), 1467-1472. Available from: [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Jones, G. B., et al. (2017). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 22(8), 1269. Available from: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. For novel intermediates like 3-Chloro-N-methylpyrazin-2-amine, a key building block in the synthesis of various therapeutic agents, establishing robust and reliable analytical techniques is paramount.[1] This guide provides an in-depth comparison of common analytical methodologies for the characterization and quantification of 3-Chloro-N-methylpyrazin-2-amine, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2] This ensures the reliability, accuracy, and precision of results, which is crucial for decision-making throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for the validation of analytical procedures, which will be the basis for the comparisons presented herein.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for 3-Chloro-N-methylpyrazin-2-amine is contingent on the specific analytical objective, such as impurity profiling, quantification of the bulk substance, or in-process control. Based on the chemical structure of the analyte—a substituted chloropyrazine—the most pertinent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the quantification of 3-Chloro-N-methylpyrazin-2-amine and the separation of its potential impurities.[5][6]

Causality in Method Development: A reversed-phase HPLC (RP-HPLC) method is the logical first choice. The non-polar stationary phase (e.g., C18) will interact with the relatively non-polar pyrazine ring, while a polar mobile phase allows for the elution and separation of the analyte and related substances. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the amine group, thereby ensuring consistent retention times and peak shapes.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for a Chloro-Aromatic Amine [6]

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
SpecificityStability-indicating
Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities that may be present in 3-Chloro-N-methylpyrazin-2-amine, GC-MS offers unparalleled specificity and sensitivity.[7]

Causality in Method Development: The volatility of potential low molecular weight impurities makes GC an ideal separation technique. Coupling it with a mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds. Derivatization may be necessary for less volatile or polar impurities to enhance their thermal stability and chromatographic performance.

Table 2: Performance Characteristics of a Validated GC-MS Method for Volatile Impurities

ParameterTypical Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
SpecificityHigh (based on mass spectra)
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of chromophoric compounds like 3-Chloro-N-methylpyrazin-2-amine in its pure form or in simple formulations.[6]

Causality in Method Development: The pyrazine ring system in the molecule contains conjugated double bonds, which will absorb UV radiation at a characteristic wavelength (λmax). This property allows for direct quantification based on the Beer-Lambert law. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that shifts the λmax.

Table 3: Performance Characteristics of a Validated UV-Visible Spectrophotometric Method [6]

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD)< 1.0%
SpecificityLow (interference from other absorbing species)

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an RP-HPLC method for the quantification of 3-Chloro-N-methylpyrazin-2-amine.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: Determined by a UV scan, expected to be around 270 nm.[6]

  • Injection Volume: 10 µL.[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 3-Chloro-N-methylpyrazin-2-amine in the mobile phase to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range.[6]

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be between 98.0% and 102.0%.[8]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at the nominal concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.[8]

  • Specificity: Conduct forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can resolve the analyte from its degradation products and any potential impurities.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualization of Workflows

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Objective P2 Develop Validation Protocol P1->P2 Establish Scope & Acceptance Criteria E1 Prepare Standards & Samples P2->E1 E2 Conduct Validation Experiments E1->E2 A1 Analyze Data vs. Acceptance Criteria E2->A1 A2 Prepare Validation Report A1->A2 Summarize Results & Deviations Conclusion Conclusion A2->Conclusion HPLC_Method_Development start Start: Analyte Properties col_select Column Selection C18 for non-polar pyrazine ring start->col_select mob_phase Mobile Phase Optimization Aqueous Buffer (pH control for amine) Organic Modifier (e.g., Acetonitrile) col_select->mob_phase detection Detector Settings UV scan for λmax (e.g., ~270 nm) mob_phase->detection gradient Gradient Elution For separation of impurities with differing polarities detection->gradient validation Full Method Validation gradient->validation

Caption: Key considerations in RP-HPLC method development.

Conclusion

The validation of analytical methods for 3-Chloro-N-methylpyrazin-2-amine is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of analytical science. While HPLC stands out as the most versatile technique for quantification and impurity profiling, GC-MS and UV-Visible Spectrophotometry offer valuable complementary information. The choice of method should always be justified based on its intended purpose, and its performance must be rigorously documented through a comprehensive validation study that adheres to regulatory guidelines. This ensures the generation of reliable data that is fit for purpose in the development of safe and effective pharmaceuticals.

References

  • U.S. Patent US6399781B1. "Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chinese Patent CN102234236A. "Synthetic method of 3-chloro-2-methylaniline.
  • "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV." Pharma Beginners.
  • "Chromatographic Determination of Amines in Food Samples." Helda - University of Helsinki.
  • "A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine." Benchchem.
  • "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency (EMA).
  • "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." IVT Network.
  • "Quality Guidelines.
  • "3-Chloro-5-methylpyrazin-2-amine." MySkinRecipes.
  • "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA).
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  • "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • "Q2(R2) Validation of Analytical Procedures." U.S.
  • "ICH and FDA Guidelines for Analytical Method Valid
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  • "Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry." PubMed.

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spectroscopic analysis of 3-Chloro-N-methylpyrazin-2-amine for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-Chloro-N-methylpyrazin-2-amine for Structural Confirmation

In the landscape of pharmaceutical and medicinal chemistry, the pyrazine scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] Derivatives such as 3-Chloro-N-methylpyrazin-2-amine serve as critical intermediates in the synthesis of targeted therapies, including kinase inhibitors.[2] The precise arrangement of substituents on the pyrazine ring is paramount, as even minor structural variations can drastically alter biological activity and toxicity. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing any compound in the drug development pipeline.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 3-Chloro-N-methylpyrazin-2-amine. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, interpret the resulting data in a comparative context, and establish a self-validating protocol to ensure the highest degree of confidence in the assigned structure.

The Imperative of Orthogonal Analysis

No single analytical technique can unequivocally determine a chemical structure in isolation. A robust confirmation relies on the principle of orthogonal analysis, wherein multiple, independent methods are used to probe different molecular properties. For 3-Chloro-N-methylpyrazin-2-amine, we will leverage Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework (C-H and C-C connectivity), Infrared (IR) spectroscopy to identify functional groups and bond vibrations, and Mass Spectrometry (MS) to determine the molecular weight and elemental composition. The convergence of data from these distinct techniques provides an unassailable confirmation of the molecular structure.

Experimental & Analytical Workflow

The logical flow of analysis ensures that each step builds upon the last, culminating in a definitive structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis (Orthogonal Methods) cluster_confirmation Data Integration & Confirmation Prep Pure Analyte Sample (3-Chloro-N-methylpyrazin-2-amine) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR Acquire Data IR FTIR Spectroscopy Prep->IR Acquire Data MS Mass Spectrometry (EI-MS) Prep->MS Acquire Data Confirm Definitive Structural Confirmation NMR->Confirm Correlate & Interpret IR->Confirm Correlate & Interpret MS->Confirm Correlate & Interpret

Figure 1: A generalized workflow for the spectroscopic confirmation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will utilize both ¹H and ¹³C NMR to create a complete picture of the carbon and proton environments.

Expert Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which is easily distinguished. However, the amine proton (N-H) may exchange with trace acidic protons or water, leading to signal broadening. For clearer N-H observation and potential hydrogen bonding studies, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3] This allows for consistent and reproducible chemical shift measurements across different instruments.

¹H NMR Spectroscopy: Proton Environment Mapping

Expected Spectrum: Based on the structure of 3-Chloro-N-methylpyrazin-2-amine, we anticipate four distinct proton signals.

  • Pyrazine Ring Protons (H-5, H-6): The two protons on the pyrazine ring are in different chemical environments. H-5 is adjacent to a nitrogen atom, while H-6 is flanked by a nitrogen and a carbon atom. They will appear as two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Crucially, they will be coupled to each other, resulting in two doublets (AX spin system).

  • N-H Proton: The amine proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected in the δ 4.5-6.0 ppm range. It may show weak coupling to the adjacent methyl protons.

  • N-Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a single sharp signal. Due to the electron-withdrawing nature of the attached nitrogen, this signal is expected around δ 3.0-3.3 ppm. This signal may appear as a doublet if coupling to the N-H proton is resolved.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

Expected Spectrum: The molecule has five carbon atoms, all in unique electronic environments, which should result in five distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Pyrazine Ring Carbons:

    • C2 (bearing the -NHCH₃ group): This carbon is attached to two nitrogen atoms and will be significantly downfield, likely in the δ 155-165 ppm range.

    • C3 (bearing the -Cl group): The carbon atom directly bonded to the electronegative chlorine atom will also be downfield, expected around δ 145-155 ppm.

    • C5 & C6: These two carbons, bonded to hydrogen, will appear in the aromatic carbon region, typically between δ 125-140 ppm.

  • N-Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected in the δ 25-35 ppm range.[3]

Comparative Data Summary (NMR)
Assignment Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm)
-NC H₃3.0 - 3.3Singlet (or Doublet)25 - 35
-NH 4.5 - 6.0Broad SingletN/A
C 2-NHCH₃N/AN/A155 - 165
C 3-ClN/AN/A145 - 155
C 5-H 7.5 - 8.5Doublet125 - 140
C 6-H 7.5 - 8.5Doublet125 - 140

Note: Expected chemical shifts are estimates based on typical values for similar heterocyclic systems.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans to obtain adequate signal intensity.

  • Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides invaluable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[4]

Expert Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Expected IR Spectrum

The IR spectrum will serve as a fingerprint, with key absorbances confirming the presence of the amine and the chloro-aromatic structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (secondary amine)3300 - 3500 (medium, sharp)Confirms the presence of the amine group.
Aromatic C-H Stretch3000 - 3100 (weak to medium)Indicates the pyrazine ring C-H bonds.
Aliphatic C-H Stretch2850 - 2960 (medium)Confirms the methyl group C-H bonds.
C=N, C=C Ring Stretch1500 - 1650 (strong)Characteristic "fingerprint" region for the pyrazine ring.
N-H Bend1550 - 1650 (medium)Overlaps with ring stretches, confirms the amine group.
C-N Stretch1250 - 1350 (medium)Corresponds to the C-N bond of the amine.
C-Cl Stretch600 - 800 (strong)A key indicator for the presence of the chloro substituent.
Experimental Protocol: FTIR-ATR Analysis
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is a critical self-validating step to remove atmospheric (CO₂, H₂O) and instrumental absorbances.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background. Identify and label the peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, crucially for this molecule, definitive evidence of the presence of a chlorine atom.

Expert Rationale for Experimental Choices
  • Ionization Method: Electron Ionization (EI) is a robust and common technique for relatively small, volatile organic molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns that can aid in structural analysis.

Expected Mass Spectrum
  • Molecular Ion (M⁺) Peak: The molecular formula is C₅H₆ClN₃. The nominal mass is 143 u.

  • Isotopic Pattern (The "Smoking Gun" for Chlorine): The most critical diagnostic feature will be the presence of a prominent M+2 peak . Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a peak for the molecule containing ³⁵Cl (M⁺, at m/z 143) and a peak for the molecule containing ³⁷Cl (M+2, at m/z 145). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, a signature pattern that unequivocally confirms the presence of a single chlorine atom.[5]

  • M+1 Peak: A small M+1 peak will also be present due to the natural abundance of ¹³C.[6]

  • Key Fragmentation Ions: EI is a high-energy technique that causes fragmentation. Expected fragments could include:

    • [M - CH₃]⁺ (m/z 128): Loss of the methyl group.

    • [M - Cl]⁺ (m/z 108): Loss of the chlorine atom.

    • Fragments corresponding to the cleavage of the pyrazine ring.

Comparative Data Summary (MS)
Ion Expected m/z Relative Intensity Significance
[M]⁺ (with ³⁵Cl)143~100%Molecular Ion
[M+2]⁺ (with ³⁷Cl)145~32%Confirms one Chlorine atom
[M - CH₃]⁺128VariableFragment: Loss of methyl
[M - Cl]⁺108VariableFragment: Loss of chlorine
Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak. Critically, analyze the isotopic cluster at m/z 143/145 to confirm the M⁺/(M+2)⁺ ratio is approximately 3:1.

Integrated Structural Confirmation

The true power of this guide lies in the convergence of all data points.

G cluster_mol 3-Chloro-N-methylpyrazin-2-amine mol Cl-Pyrazine-NH-CH₃ Data ¹H NMR - Doublets in aromatic region (H-5, H-6) - Singlet for N-CH₃ - Broad singlet for N-H ¹³C NMR - 5 distinct carbon signals - C-Cl and C-N carbons downfield - Aliphatic CH₃ signal upfield IR - N-H stretch (~3400 cm⁻¹) - Pyrazine ring stretches (1500-1650 cm⁻¹) - C-Cl stretch (~700 cm⁻¹) MS - M⁺ at m/z 143 - M+2 peak at m/z 145 - M+2 intensity ~1/3 of M⁺ Conclusion Structure Confirmed Data:f0->Conclusion Data:f1->Conclusion Data:f2->Conclusion Data:f3->Conclusion

Figure 2: Convergence of orthogonal spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, showing a disubstituted pyrazine ring with an N-methyl amine group. The IR spectrum confirms the presence of the N-H, C-H, C-Cl, and aromatic C=N/C=C functional groups. Finally, the mass spectrum locks in the confirmation by providing the correct molecular weight and the unmistakable 3:1 isotopic signature of a single chlorine atom. This combined, self-validating dataset leaves no ambiguity as to the identity of the compound being 3-Chloro-N-methylpyrazin-2-amine.

References

  • MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine. Available at: [Link]

  • PubChem. 3-chloro-N-methylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. Available at: [Link]

  • YouTube. (2020). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available at: [Link]

  • CrystEngComm. (2015). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. Available at: [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-N-methylpyrazin-2-amine is a key heterocyclic building block in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a reactive chlorine atom and a methylamino group on the pyrazine core, makes it a valuable intermediate for accessing a diverse range of complex molecules with potential therapeutic applications. This guide provides a comparative analysis of two plausible synthetic routes to this target compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

The strategic importance of 3-Chloro-N-methylpyrazin-2-amine lies in its utility in constructing molecules that can interact with various biological targets. The pyrazine scaffold is a common motif in medicinal chemistry, and the chloro and methylamino substituents provide orthogonal handles for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide will dissect two distinct synthetic strategies, commencing from readily available starting materials:

  • Route 1: A Linear Approach from 3-Aminopyrazine-2-carboxylic Acid

  • Route 2: A Convergent Approach via Nucleophilic Aromatic Substitution

Each route will be evaluated based on its chemical logic, potential yields, scalability, and the safety and environmental considerations of the reagents and conditions employed.

Route 1: A Linear Synthesis from 3-Aminopyrazine-2-carboxylic Acid

This synthetic pathway follows a logical progression of functional group transformations starting from the commercially available 3-aminopyrazine-2-carboxylic acid. The core strategy involves the initial formation of the N-methylamide, followed by a late-stage chlorination of the pyrazine ring.

Causality Behind Experimental Choices

The decision to first construct the amide and then chlorinate the ring is based on the directing effects of the substituents. The amino and amide groups are electron-donating, which can activate the pyrazine ring towards electrophilic substitution. However, the nitrogen atoms in the pyrazine ring are deactivating. The chlorination of electron-rich heterocyclic systems can sometimes be challenging and lead to mixtures of products. Therefore, careful selection of the chlorinating agent and reaction conditions is paramount to achieve the desired regioselectivity.

Experimental Workflow Diagram

Route 1 A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  Esterification (MeOH, H₂SO₄) C 3-Amino-N-methylpyrazine-2-carboxamide B->C  Amidation (MeNH₂) D 3-Chloro-N-methylpyrazin-2-amine C->D  Chlorination (e.g., SO₂Cl₂)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Protocol: To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq.) in methanol (10-15 mL per gram of acid), cooled in an ice bath, concentrated sulfuric acid (0.2-0.5 eq.) is added dropwise with stirring. The reaction mixture is then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 3-aminopyrazine-2-carboxylate.[1]

Step 2: Amidation of Methyl 3-aminopyrazine-2-carboxylate

  • Protocol: Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) is dissolved in a suitable solvent such as methanol or THF. A solution of methylamine (2.0-3.0 eq., typically as a solution in a solvent or as a gas bubbled through the reaction mixture) is added, and the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) in a sealed vessel for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent and excess methylamine are removed under reduced pressure to yield 3-amino-N-methylpyrazine-2-carboxamide, which can often be used in the next step without further purification.

Step 3: Chlorination of 3-Amino-N-methylpyrazine-2-carboxamide

  • Protocol: To a solution of 3-amino-N-methylpyrazine-2-carboxamide (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C, sulfuryl chloride (1.0-1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction mixture is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-Chloro-N-methylpyrazin-2-amine.

Route 2: A Convergent Synthesis via Nucleophilic Aromatic Substitution

This approach utilizes a pre-functionalized pyrazine core, 2,3-dichloropyrazine, and introduces the methylamino group via a nucleophilic aromatic substitution (SNAr) reaction. This convergent strategy can be advantageous in terms of overall step count and potentially higher overall yield.

Causality Behind Experimental Choices

The two chlorine atoms on the 2,3-dichloropyrazine are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrazine ring nitrogens. The key to this route is achieving selective monosubstitution. By controlling the stoichiometry of the nucleophile (methylamine) and the reaction temperature, it is possible to favor the displacement of a single chlorine atom. The second chlorine atom is less reactive towards a second substitution due to the electron-donating nature of the newly introduced amino group.

Experimental Workflow Diagram

Route 2 A 2,3-Dichloropyrazine B 3-Chloro-N-methylpyrazin-2-amine A->B  Nucleophilic Aromatic Substitution (MeNH₂, Solvent, Heat)

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine with Methylamine

  • Protocol: In a pressure-rated reaction vessel, 2,3-dichloropyrazine (1.0 eq.) is dissolved in a suitable solvent such as ethanol, isopropanol, or a polar aprotic solvent like DMF. A solution of methylamine (1.0-1.2 eq.) is added. The vessel is sealed, and the reaction mixture is heated to a temperature between 80-120 °C for 6-12 hours. The reaction progress is monitored by GC-MS or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to isolate 3-Chloro-N-methylpyrazin-2-amine. It is crucial to carefully control the stoichiometry and temperature to minimize the formation of the di-substituted by-product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 3-Aminopyrazine-2-carboxylic AcidRoute 2: From 2,3-Dichloropyrazine
Starting Material Availability Readily availableReadily available
Number of Steps 31
Potential Overall Yield ModeratePotentially higher
Scalability Good, though late-stage chlorination may require optimization.Excellent, single-step process is advantageous for scale-up.
Key Challenges - Regioselective chlorination in the final step.- Potential for over-chlorination or side reactions.- Achieving selective mono-substitution.- Formation of di-substituted by-product.
Reagent & Safety Considerations - Use of corrosive sulfuric acid.- Handling of sulfuryl chloride (toxic and corrosive).- Use of a pressure vessel for the reaction.- Handling of volatile and flammable methylamine.
Purification May require multiple chromatographic purifications.A single chromatographic purification is typically sufficient.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Chloro-N-methylpyrazin-2-amine.

Route 1 is a classic linear synthesis that provides a robust, albeit longer, approach. The primary challenge lies in the final chlorination step, which may require careful optimization to achieve good yields and regioselectivity. This route may be preferable for smaller-scale synthesis where control over each transformation is desired.

Route 2 represents a more elegant and convergent approach. Its single-step nature makes it highly attractive for larger-scale production due to its potential for higher throughput and reduced manufacturing costs. However, the key to success for this route is the precise control of reaction conditions to ensure selective mono-amination and minimize the formation of impurities that can be challenging to separate.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and the level of process optimization that can be undertaken. For rapid access to the molecule on a lab scale, Route 2 may be the more efficient option, provided the selectivity can be well-controlled. For a more controlled, step-wise synthesis, particularly if analogues with variations at the 3-position are also of interest, Route 1 provides a more flexible platform.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Preparation of 2-chloro-3-aminopyridine.
  • 2, 3-and 2, 6-dichloropyrazine by chlorination.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link]

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A Senior Application Scientist's Guide to Alternatives for 3-Chloro-N-methylpyrazin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Limitations of a Privileged Scaffold

In the landscape of medicinal chemistry, 3-Chloro-N-methylpyrazin-2-amine and its close analogs represent a cornerstone scaffold, particularly in the development of kinase inhibitors and antitubercular agents.[1][2] The pyrazine ring system is a valued bioisostere of benzene, pyridine, and pyrimidine, offering a unique electronic and structural profile.[3] The specific arrangement of the chloro, amino, and methyl groups on this scaffold provides a synthetically tractable handle for generating vast libraries of compounds. The chlorine at the 3-position is readily displaced via nucleophilic aromatic substitution (SNAr), while the secondary amine at the 2-position can be acylated or used to modulate hydrogen bonding interactions, a critical feature for binding to target proteins like kinase hinges.[1][2][3]

However, over-reliance on a single "privileged" scaffold can lead to challenges in developing novel therapeutics. These challenges include navigating crowded intellectual property landscapes, overcoming scaffold-specific ADME (absorption, distribution, metabolism, and excretion) liabilities, and addressing off-target effects. Therefore, a forward-thinking drug discovery program must strategically explore alternatives that retain the beneficial features of the original scaffold while offering tangible improvements in chemical diversity, synthetic flexibility, and pharmacological properties.

This guide provides an in-depth comparison of viable alternatives to 3-Chloro-N-methylpyrazin-2-amine, grounded in experimental data and proven synthetic strategies. We will explore the causality behind choosing one alternative over another, from subtle bioisosteric halogen swaps to more significant scaffold hopping strategies, providing researchers with the technical insights needed to accelerate their discovery programs.

The Rationale for Diversification: Beyond the Chloropyrazine Core

The decision to move away from a core scaffold is driven by the pursuit of superior drug-like properties. The primary motivations for exploring alternatives to 3-Chloro-N-methylpyrazin-2-amine can be categorized as follows:

  • Modulating Reactivity and Synthetic Access : The SNAr reactivity of the chloride is robust but can be limiting. Alternatives can open pathways to more modern and versatile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-H activation), allowing for the introduction of a wider array of substituents under potentially milder conditions.[4]

  • Improving Pharmacokinetics and Safety : Fluorine substitution, for example, can block sites of metabolism and enhance binding affinity without significantly increasing steric bulk.[5] Moving to a different heterocyclic core can fundamentally alter a molecule's solubility, cell permeability, and metabolic fate.

  • Enhancing Target Engagement : While the pyrazine nitrogens are excellent hinge-binding hydrogen bond acceptors, alternative scaffolds can present different hydrogen bonding patterns or access deeper pockets within a target protein, potentially increasing potency and selectivity.[3]

  • Expanding Intellectual Property (IP) Space : Creating structurally novel compounds is essential for securing patent protection. Scaffold hopping is a proven strategy for generating new chemical entities that are distinct from existing patented compounds but retain the necessary pharmacophore.

The following diagram illustrates the strategic decision-making process when considering alternatives.

G cluster_start Starting Point cluster_strategy Diversification Strategy cluster_alternatives Alternative Approaches cluster_outcome Desired Outcomes start 3-Chloro-N-methylpyrazin-2-amine Scaffold strategy Identify Limitations (IP, ADME, Reactivity) start->strategy bioisostere Bioisosteric Replacement (e.g., Halogen Swap) strategy->bioisostere Minor Perturbation reactivity Reactivity Modulation (e.g., -Br, -SO2Me) strategy->reactivity Synthetic Flexibility scaffold Scaffold Hopping (e.g., Pyrimidine, Pyridazine) strategy->scaffold Major Perturbation outcome Improved PK/PD Enhanced Potency Novel IP bioisostere->outcome reactivity->outcome scaffold->outcome

Caption: A logic diagram illustrating the strategic pathways for diversifying from a core scaffold.

Comparative Analysis of Key Alternatives

Here, we compare several classes of alternatives, providing experimental context for their synthesis and application.

Intra-Scaffold Halogen and Leaving Group Exchange

The most direct alternative involves replacing the chlorine atom with other leaving groups. This approach maintains the core pyrazine scaffold while altering the synthetic reactivity and potentially the compound's metabolic profile.

Alternative Functional GroupKey Advantage(s)Primary Coupling ReactionsRelative Reactivity (Cross-Coupling)
-Cl (Baseline) Low cost, reliable SNAr reactivitySNAr, Suzuki, BuchwaldModerate
-Br Higher reactivity in cross-couplingSuzuki , Buchwald , SonogashiraHigh
-F Increased metabolic stability, can act as H-bond acceptorSNAr (requires strong activation)Low
-SO₂Me (Sulfone) Good leaving group for SNAr, H-bond acceptorSNArHigh (SNAr)

Replacing chlorine with bromine is a common strategy to enhance reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, facilitating a more efficient oxidative addition to the Pd(0) catalyst. This often translates to higher yields, faster reaction times, and the ability to use a broader range of coupling partners.

Workflow: Suzuki vs. SNAr Coupling The following diagram illustrates the divergent synthetic utility of chloro- vs. bromo-pyrazines.

G cluster_chloro Chloropyrazine Pathway cluster_bromo Bromopyrazine Pathway chloro 3-Chloro-Pyrazine snar S(N)Ar Reaction (e.g., + R-NH2) chloro->snar High Temp, Base product_snar Amine Adduct snar->product_snar bromo 3-Bromo-Pyrazine suzuki Suzuki Coupling (e.g., + Ar-B(OH)2) bromo->suzuki Pd Catalyst, Base product_suzuki Aryl Adduct suzuki->product_suzuki

Caption: Comparison of primary reaction pathways for chloro- and bromo-pyrazine scaffolds.

Scaffold Hopping: Exploring Alternative Heterocyclic Cores

Scaffold hopping involves replacing the pyrazine core with a different heterocycle while attempting to maintain the key pharmacophoric elements. This is a more profound change that can lead to significant improvements in properties and open up entirely new IP space.

Alternative ScaffoldRationale for SelectionKey Biological Target ClassRepresentative Example
Aminopyrimidine Retains two H-bond accepting nitrogens in a 1,3-relationship. A very common kinase hinge binder.Kinases (e.g., Axl, JAK2)N-phenylpyrimidin-2-amine analogs[6]
Aminopyridine Single H-bond accepting nitrogen. Can reduce off-target activity at kinases sensitive to dual H-bond acceptors.Kinases, Reverse Transcriptase3-Amino-2-chloro-4-methylpyridine[7][8][9]
Aminopyridazine Two adjacent H-bond accepting nitrogens (1,2-relationship), creating a different electrostatic potential map.Kinases, variousSynthesized via Suzuki coupling[10][11]
Aminothiazole 5-membered ring, acts as a bioisosteric replacement for pyrazole and other 6-membered rings.Kinases (e.g., JAK2)Thiazol-2-yl amine hinge binders[12]

Both pyrazine and pyrimidine are staples in kinase inhibitor design. The choice between them is nuanced and depends on the specific topology of the target kinase's ATP binding site, particularly the "hinge" region that forms hydrogen bonds with the inhibitor.

The pyrazine core presents two nitrogen atoms in a 1,4-arrangement, both capable of accepting hydrogen bonds. In contrast, the pyrimidine core's nitrogens are in a 1,3-arrangement. This geometric difference dictates the optimal presentation of substituents to engage with other regions of the ATP pocket, such as the solvent front or hydrophobic back pocket.

Visualizing Hinge Binding The diagram below conceptualizes how these different scaffolds interact with a generic kinase hinge.

Caption: Conceptual diagram of pyrazine and pyrimidine cores forming hydrogen bonds with a kinase hinge.

Experimental Protocols: Self-Validating Methodologies

Trustworthy protocols are the bedrock of reproducible science. The following are generalized yet robust procedures for key transformations discussed in this guide. The causality for specific reagent choices is explained to provide deeper insight.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromopyrazine

This protocol is chosen for its broad applicability in C-C bond formation, a cornerstone of modern medicinal chemistry. It is superior to older methods like Stille coupling due to the lower toxicity and higher stability of boronic acid reagents.

Objective: To couple an aryl boronic acid with a 3-bromo-N-methylpyrazin-2-amine derivative.

Methodology:

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-N-methylpyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid drives the reaction to completion. PdCl₂(dppf) is often preferred for its higher stability and effectiveness with a wider range of substrates compared to Pd(PPh₃)₄.

  • Solvent and Base Addition : Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME. Add a base, such as Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv), as a 2M aqueous solution.

    • Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can be critical; K₃PO₄ is often used for less reactive boronic acids. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography is necessary to remove residual catalyst and unreacted starting materials to yield the pure desired product.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyrazine

This protocol is a powerful method for C-N bond formation, offering a significant advantage over classical methods (e.g., Ullmann condensation) by proceeding under much milder conditions with a broader substrate scope.

Objective: To couple a primary or secondary amine with a 3-chloro-N-methylpyrazin-2-amine derivative.

Methodology:

  • Vessel Preparation : In a glovebox or under an inert atmosphere, add 3-chloro-N-methylpyrazin-2-amine (1.0 equiv), the desired amine (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand (e.g., Xantphos or RuPhos, 0.04 equiv).

    • Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand is the heart of the catalytic cycle. The ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps. The choice of ligand is crucial and often requires screening.

  • Base and Solvent Addition : Add a strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ (1.4 equiv). Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

    • Causality: A strong base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle. Cesium carbonate is often a milder and more effective choice for sensitive substrates.

  • Reaction Execution : Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Workup and Purification : After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography.

    • Causality: The quench neutralizes the strong base. The subsequent extraction and purification isolate the desired C-N coupled product from the reaction mixture.

Conclusion and Future Outlook

While 3-Chloro-N-methylpyrazin-2-amine remains a valuable and cost-effective starting material, the principles of modern drug discovery demand a broader synthetic armamentarium. The strategic selection of alternatives, ranging from simple halogen swaps to intelligent scaffold hopping, is crucial for developing next-generation therapeutics with improved efficacy, safety, and novel intellectual property. By understanding the underlying chemical principles and reactivity profiles of bromopyrazines, sulfones, and alternative heterocyclic cores like pyrimidines and pyridazines, medicinal chemists can make more informed decisions. The adoption of robust and versatile synthetic methods, particularly palladium-catalyzed cross-coupling reactions, empowers researchers to navigate challenging synthetic landscapes and ultimately deliver innovative medicines. The future of drug discovery will undoubtedly belong to those who can creatively and efficiently expand beyond the "privileged" and into new, promising chemical space.

References

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benchmarking 3-Chloro-N-methylpyrazin-2-amine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to benchmarking novel kinase inhibitors, featuring 3-Chloro-N-methylpyrazin-2-amine against established market standards. This document provides in-depth protocols, comparative data, and mechanistic insights for researchers in drug discovery.

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic potential, particularly in oncology. Kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. However, the high degree of structural conservation, especially in the ATP-binding pocket, presents a significant challenge: achieving inhibitor selectivity. A potent inhibitor is useful, but a selective and potent inhibitor is transformative.

This guide provides a framework for benchmarking a novel kinase inhibitor, using the hypothetical aminopyrazine derivative, 3-Chloro-N-methylpyrazin-2-amine (hereafter referred to as Cmpd-X ), as our primary example. The aminopyrazine scaffold is a well-established "privileged structure" in kinase inhibitor design. We will outline a multi-tiered experimental approach to characterize Cmpd-X, comparing its performance against well-characterized inhibitors:

  • Staurosporine: A notoriously potent but non-selective kinase inhibitor, serving as a benchmark for maximum achievable potency.

  • Dasatinib: A powerful, multi-targeted inhibitor primarily targeting BCR-Abl and Src family kinases, representing a clinically successful broad-spectrum agent.

  • Ruxolitinib: A selective JAK1/JAK2 inhibitor, providing a benchmark for a targeted, pathway-specific therapy.

Our evaluation will progress through three logical stages: initial biochemical potency, cellular target engagement, and finally, phenotypic impact on cancer cell lines. This systematic approach ensures a comprehensive understanding of the compound's potential, from molecular interaction to cellular consequence.

Part 1: Biochemical Potency and Selectivity Profiling

Rationale: The first step is to determine the direct inhibitory activity of Cmpd-X on purified kinase enzymes. This in vitro biochemical assay provides a clean, unambiguous measure of potency (typically as an IC50 value) without the complexities of a cellular environment. A broad kinase panel is used to simultaneously assess both potency against the intended target and selectivity against off-target kinases. High selectivity is crucial for minimizing potential toxicity.

We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used format in high-throughput screening. The LanthaScreen™ technology from Thermo Fisher Scientific is an excellent example of this method.

Experimental Protocol: TR-FRET Kinase Assay

This protocol describes the determination of IC50 values for Cmpd-X against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

    • Create a serial dilution series of Cmpd-X (and comparator compounds) in a 384-well plate. A typical 12-point, 3-fold dilution series starting from 100 µM is recommended.

    • Prepare the kinase reaction buffer as specified by the manufacturer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the specific kinase and the appropriate GFP-tagged substrate.

    • Prepare a solution of ATP at 2X the final desired concentration (often at the Km value for the specific kinase).

    • Prepare the TR-FRET detection buffer containing the terbium-labeled antibody specific for the phosphorylated substrate.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate solution to each well of the 384-well assay plate.

    • Add 0.5 µL of the serially diluted Cmpd-X or control compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 5 µL of the TR-FRET detection buffer containing the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP-substrate) and 495 nm (terbium-antibody). Calculate the emission ratio (520/495).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis Compound Compound Dilution (Cmpd-X, Controls) Dispense Dispense Kinase/Substrate + Compound Kinase_Substrate Kinase + GFP-Substrate Solution ATP_Sol ATP Solution Initiate Add ATP to Start Reaction Dispense->Initiate Incubate_Rxn Incubate 60 min Initiate->Incubate_Rxn Stop Add Tb-Antibody to Stop & Detect Incubate_Rxn->Stop Incubate_Detect Incubate 60 min Stop->Incubate_Detect Read Read TR-FRET Signal (520nm / 495nm) Incubate_Detect->Read Plot Plot % Inhibition vs. [Compound] Read->Plot Fit Fit Curve (4-PL) Calculate IC50 Plot->Fit

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Comparative Biochemical Data

The following table presents illustrative IC50 data for Cmpd-X against a representative kinase panel. This allows for a direct comparison of its potency and selectivity against our chosen benchmarks.

Kinase TargetCmpd-X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Ruxolitinib (IC50, nM)
JAK2 8 53053.3
JAK1 15 63502.8
BCR-Abl >10,00020<1 >10,000
Src 8501.5 <1 >10,000
EGFR 2,50010180>10,000
VEGFR2 >5,000715>10,000

Interpretation: The data suggests Cmpd-X is a potent and selective inhibitor of JAK family kinases, particularly JAK2. Its potency is comparable to the approved drug Ruxolitinib. Crucially, Cmpd-X shows significantly less activity against other kinases like BCR-Abl and Src when compared to the broad-spectrum inhibitors Staurosporine and Dasatinib, indicating a favorable selectivity profile.

Part 2: Cellular Target Engagement & Downstream Signaling

Rationale: A compound can be biochemically potent but fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Therefore, the next essential step is to confirm that Cmpd-X can enter cells and inhibit its intended target, JAK2. We will assess this by measuring the phosphorylation of a key downstream substrate of JAK2, the transcription factor STAT3. Inhibition of JAK2 should lead to a dose-dependent decrease in phosphorylated STAT3 (p-STAT3).

Western blotting is the gold-standard technique for this analysis, providing clear, semi-quantitative data on protein phosphorylation status.

Experimental Protocol: Western Blot for p-STAT3

This protocol uses a human cell line (e.g., HEL 92.1.7) that harbors a constitutively active JAK2 mutation, ensuring a strong basal p-STAT3 signal.

  • Cell Culture and Treatment:

    • Culture HEL 92.1.7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency after overnight incubation.

    • Treat cells with a serial dilution of Cmpd-X or control compounds for a fixed time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Protein Extraction:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylates CmpdX Cmpd-X (Inhibitor) CmpdX->JAK2 Inhibits pSTAT3_active p-STAT3 (Dimer) STAT3_inactive->pSTAT3_active Dimerizes Nucleus Nucleus pSTAT3_active->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: The JAK-STAT signaling pathway, highlighting inhibition by Cmpd-X.

Comparative Cellular Activity
CompoundCellular IC50 (p-STAT3 Inhibition, nM) in HEL 92.1.7 cells
Cmpd-X 150
Ruxolitinib 180
Dasatinib >20,000

Interpretation: Cmpd-X effectively inhibits the phosphorylation of STAT3 in a cellular context, confirming it is cell-permeable and engages its target. The cellular IC50 is higher than its biochemical IC50, which is expected due to factors like ATP concentration and cellular transport. Importantly, its cellular potency is comparable to Ruxolitinib, reinforcing its potential as a selective JAK2 inhibitor. Dasatinib, which does not target JAK2, shows no effect.

Part 3: Phenotypic Screening in Cancer Cell Lines

Rationale: The ultimate goal of a targeted therapy is to induce a desired biological effect, such as inhibiting cancer cell growth. After confirming target engagement, we must assess the phenotypic consequences. A cell viability assay measures the compound's ability to reduce the number of living cells in a culture, which can result from either cytostatic (growth arrest) or cytotoxic (cell death) effects. We will test Cmpd-X in a cancer cell line known to be dependent on JAK-STAT signaling for survival (HEL 92.1.7) and a control cell line that is not (e.g., A549, lung cancer).

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed HEL 92.1.7 and A549 cells into separate white, clear-bottom 96-well plates at an optimized density (e.g., 5,000 cells/well).

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-X and control compounds.

    • Treat the cells by adding the compounds to the wells. Include a DMSO-only vehicle control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is typically sufficient to observe effects on proliferation.

  • Assay Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO-only control wells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Comparative Phenotypic Data
CompoundGI50 (nM) in HEL 92.1.7 (JAK2-dependent)GI50 (nM) in A549 (JAK2-independent)
Cmpd-X 200 >10,000
Ruxolitinib 250 >10,000
Dasatinib 550

Interpretation: Cmpd-X potently inhibits the growth of the JAK2-dependent HEL 92.1.7 cell line, with a GI50 value consistent with its cellular target engagement IC50. Crucially, it shows minimal effect on the JAK2-independent A549 cell line, demonstrating a selective anti-proliferative effect driven by its on-target activity. In contrast, the multi-targeted inhibitor Dasatinib is potent against both cell lines, reflecting its broader activity profile.

Conclusion and Future Directions

This structured, multi-tiered benchmarking analysis provides strong evidence that 3-Chloro-N-methylpyrazin-2-amine (Cmpd-X) is a potent, selective, and cell-active inhibitor of the JAK2 kinase. Its performance is highly comparable to the FDA-approved drug Ruxolitinib across biochemical, cellular, and phenotypic assays. The data strongly supports its on-target mechanism of action, inhibiting the JAK-STAT pathway and leading to selective growth inhibition of JAK2-dependent cancer cells.

The logical next steps in the preclinical development of Cmpd-X would include:

  • Broader Kinome Profiling: Testing against a larger panel of kinases (>400) to fully confirm its selectivity.

  • ADME/Tox Studies: In vitro and in vivo assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models of JAK2-driven diseases, such as myeloproliferative neoplasms or certain leukemias.

This guide illustrates a robust and self-validating workflow for the characterization of any novel kinase inhibitor, providing the critical data needed to make informed decisions in the drug discovery pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals who handle 3-Chloro-N-methylpyrazin-2-amine. As a Senior Application Scientist, my objective is to offer a technical guide that is not only procedurally sound but also deeply rooted in the principles of chemical causality and risk mitigation. The protocols herein are designed to be self-validating, ensuring a robust safety framework for your laboratory operations.

Hazard Assessment: The Rationale for Stringent Controls

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for 3-Chloro-N-methylpyrazin-2-amine may not be readily available, we can infer its toxicological profile from structurally analogous compounds like chlorinated anilines and pyridines. The structure contains a chlorinated pyrazine ring and a secondary amine, which are functional groups that dictate its reactivity and toxicity.

The primary hazards are associated with its potential for:

  • Acute Toxicity: Harmful if swallowed and likely toxic upon skin contact.[1]

  • Skin and Eye Damage: Causes skin irritation and poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Chronic Effects: Similar compounds are associated with organ damage through prolonged or repeated exposure, and some are suspected carcinogens or mutagens.[1][3]

  • Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[4]

These hazards necessitate a multi-layered approach to personal protection, addressing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion (mouth).

Table 1: Hazard Profile of Structurally Similar Compounds
Hazard StatementClassificationPrimary ConcernSource(s)
Harmful if swallowedAcute Toxicity (Oral), Category 4Ingestion[1]
Toxic in contact with skinAcute Toxicity (Dermal), Category 3Dermal Contact[1]
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1/2Dermal & Ocular Contact[1][3][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)Inhalation[1]
May cause damage to organs through prolonged exposureSpecific Target Organ Toxicity (Repeated Exposure)Chronic Exposure[1][5]
Toxic to aquatic life with long lasting effectsHazardous to the Aquatic EnvironmentEnvironmental Release[4][6]

The Core PPE Ensemble: Your First Line of Defense

For all routine laboratory operations involving 3-Chloro-N-methylpyrazin-2-amine, a standard ensemble of PPE is mandatory. This is not merely a checklist but an integrated system designed to protect you from foreseeable risks.

Body Protection

A chemically-resistant laboratory coat is the minimum requirement. It should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes or spills, consider a wrap-around coat or a chemical apron made of a material like neoprene or butyl rubber over the lab coat.[7]

Hand Protection

Given that dermal contact is a significant risk, glove selection is critical.[1]

  • Material: Use nitrile rubber gloves . Nitrile provides excellent resistance to a broad range of chemicals, including aromatic and chlorinated compounds, and is a suitable alternative to latex, mitigating allergy risks.

  • Protocol: Always double-glove when handling this compound. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove. Inspect gloves for any signs of degradation or punctures before use.

Eye and Face Protection

Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, dust, and vapors.[5][7]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[5][7][8] This provides an additional layer of protection for the entire face.

Operational Plan: A Step-by-Step PPE Protocol

The sequence of donning and doffing PPE is as important as the equipment itself. Incorrect procedures can lead to cross-contamination.

Donning (Putting On) PPE

Follow this sequence to ensure a sterile and safe setup:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles and, if required, your face shield.

Doffing (Taking Off) PPE

This process is designed to contain contaminants:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[9]

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps to avoid touching potentially contaminated surfaces.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][5]

Respiratory Protection: When and Why

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2] However, respiratory protection may be necessary in specific scenarios:

  • Handling the solid powder outside of a fume hood.

  • Responding to a spill.

  • When engineering controls are not available or are malfunctioning.

In these cases, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100) is recommended.

Spill Management and Disposal of Contaminated PPE

All PPE that has come into contact with 3-Chloro-N-methylpyrazin-2-amine must be treated as hazardous waste.

Spill Cleanup Protocol

In the event of a spill, evacuate the area and alert personnel.[10] Only trained individuals with appropriate PPE should perform the cleanup.

  • Don Enhanced PPE: This includes a full-face respirator, double gloves, a chemical-resistant apron or suit, and shoe covers.

  • Containment: For solid spills, carefully sweep the material and place it into a labeled hazardous waste container.[9][10] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect and containerize it.[5][9]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All cleanup materials and contaminated PPE must be placed in a sealed, clearly labeled hazardous waste container for disposal according to institutional and regulatory guidelines.[9][10]

Disposal of Routine PPE
  • Gloves: Dispose of both pairs of gloves immediately after handling the chemical.

  • Other Single-Use Items: Any other disposable items (e.g., weigh paper, pipette tips) that are contaminated must also be disposed of as hazardous chemical waste.[9]

The following diagram outlines the decision-making workflow for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 PPE Selection Workflow for 3-Chloro-N-methylpyrazin-2-amine start Start: Task Assessment routine_handling Routine Handling (e.g., weighing, solution prep) in Fume Hood start->routine_handling Standard Operation spill_response Spill or Emergency (Outside Fume Hood) start->spill_response Incident Occurs base_ppe Core PPE: - Double Nitrile Gloves - Lab Coat - Chemical Goggles routine_handling->base_ppe enhanced_ppe Enhanced PPE: - Core PPE - Face Shield - Respirator (OV/P100) - Chemical Apron spill_response->enhanced_ppe disposal Dispose of all PPE as Hazardous Waste base_ppe->disposal enhanced_ppe->disposal

Caption: PPE selection workflow based on the operational context.

By adhering to these rigorous guidelines, you build a culture of safety that extends beyond mere compliance, ensuring the well-being of yourself, your colleagues, and the integrity of your research.

References

  • Carl ROTH . (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • Euro Chlor . (n.d.). GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • WorkSafeBC . (n.d.). Chloramines - Safe work practices. Retrieved from [Link]

  • Texas Department of Insurance . (2021). Chlorine Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.